2-Iodothioanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHZHSFWAPGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384246 | |
| Record name | 2-Iodothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33775-94-9 | |
| Record name | 2-Iodothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2-methylsulfanylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodothioanisole: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodothioanisole (also known as 1-Iodo-2-(methylthio)benzene), a key chemical intermediate in organic synthesis and a molecule of interest in drug discovery. This document details its physicochemical properties, predicted spectroscopic data, a plausible synthesis protocol, and its potential role as a cyclooxygenase-2 (COX-2) inhibitor.
Core Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 33775-94-9 | [1] |
| Molecular Formula | C₇H₇IS | [1] |
| Molecular Weight | 250.10 g/mol | [1] |
| Appearance | Light yellow to brown liquid | |
| Boiling Point | 129 °C | |
| Density (Predicted) | 1.78 ± 0.1 g/cm³ | |
| Refractive Index | 1.682 | |
| Storage Temperature | 2-8°C, protect from light | [1] |
| SMILES | CSC1=CC=CC=C1I | [1] |
Chemical Structure
Caption: 2D structure of this compound.
Spectroscopic Data (Predicted)
Disclaimer: Experimental spectroscopic data for this compound was not available in the referenced literature. The following data is predicted based on the known spectra of analogous compounds (e.g., 2-iodoanisole, thioanisole) and fundamental principles of spectroscopy.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.8 - 7.9 | Doublet of doublets (dd) | ~ 8.0, 1.5 | Aromatic CH (ortho to I) |
| ~ 7.2 - 7.4 | Triplet of doublets (td) | ~ 8.0, 1.5 | Aromatic CH (para to I) |
| ~ 7.0 - 7.2 | Doublet of doublets (dd) | ~ 8.0, 1.5 | Aromatic CH (ortho to SMe) |
| ~ 6.8 - 7.0 | Triplet of doublets (td) | ~ 8.0, 1.5 | Aromatic CH (meta to I) |
| ~ 2.5 | Singlet (s) | - | S-CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 | Aromatic C-S |
| ~ 139 | Aromatic C-H |
| ~ 129 | Aromatic C-H |
| ~ 128 | Aromatic C-H |
| ~ 125 | Aromatic C-H |
| ~ 95 | Aromatic C-I |
| ~ 15 | S-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (S-CH₃) |
| ~ 1580, 1470, 1440 | Medium-Strong | Aromatic C=C Bending |
| ~ 750 | Strong | ortho-disubstituted C-H Bending |
| 700 - 600 | Medium | C-S Stretch |
| 600 - 500 | Medium-Strong | C-I Stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 250 | High | [M]⁺ (Molecular Ion) |
| 235 | Medium | [M - CH₃]⁺ |
| 123 | Medium | [M - I]⁺ |
| 108 | Medium | [C₆H₄S]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via S-methylation of 2-iodothiophenol.
Caption: Proposed experimental workflow for the synthesis of this compound.
Materials:
-
2-Iodothiophenol (1.0 equiv.)
-
Potassium Carbonate (K₂CO₃, 1.5 equiv.)
-
Methyl Iodide (CH₃I, 1.2 equiv.)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-iodothiophenol and anhydrous potassium carbonate.
-
Solvent Addition: Add dry DMF to the flask and stir the suspension.
-
Reagent Addition: Slowly add methyl iodide to the stirring suspension at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.
In Vitro COX-2 Inhibition Assay Protocol
This compound has been identified as a potential inhibitor of the COX-2 enzyme.[2] The following is a generalized protocol for assessing the inhibitory activity of a compound against COX-2.
Caption: Generalized workflow for determining the COX-2 inhibitory activity of a test compound.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human COX-2, assay buffer, heme cofactor, and the substrate arachidonic acid. Dissolve the test compound (this compound) and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.
-
Assay Plate Setup: In a 96-well plate, set up wells for 100% enzyme activity (enzyme, buffer, vehicle), background (inactivated enzyme), positive control (enzyme with Celecoxib), and the test compound at various concentrations.
-
Pre-incubation: Add the enzyme, buffer, and heme to the appropriate wells. Then, add the test compound, positive control, or vehicle and pre-incubate the plate for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Start the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction and Termination: Incubate for a short, precise period (e.g., 2 minutes) at 37°C. Terminate the reaction by adding a stopping agent, such as a stannous chloride solution.[3]
-
Detection: Quantify the amount of prostaglandin (e.g., PGE₂ or PGF₂α) produced. This is commonly done using an Enzyme-Linked Immunosorbent Assay (ELISA) or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the 100% activity control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Role in Signaling Pathways
As a COX-2 inhibitor, this compound is presumed to interfere with the arachidonic acid signaling pathway, which is central to inflammation and pain.
Caption: Simplified arachidonic acid pathway showing the role of COX enzymes.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostanoids. COX-1 is constitutively expressed and involved in physiological functions like maintaining the gastric lining. COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation, leading to the production of prostaglandins that mediate pain and fever. Selective COX-2 inhibitors, such as this compound, are designed to specifically block the activity of the COX-2 enzyme, thereby reducing inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[2]
References
An In-depth Technical Guide to the Synthesis of 1-Iodo-2-(methylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 1-iodo-2-(methylthio)benzene, also known as 2-iodothioanisole. This compound is a valuable building block in organic synthesis, particularly for the introduction of the ortho-iodophenylthio moiety in the development of novel pharmaceuticals and functional materials. This document details key synthetic strategies, including diazotization of 2-(methylthio)aniline, direct ortho-iodination of thioanisole, and methylation of 2-iodothiophenol, presenting experimental protocols and comparative data where available.
Core Synthetic Strategies
The synthesis of 1-iodo-2-(methylthio)benzene can be approached through several distinct pathways. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The three primary strategies are:
-
Diazotization of 2-(methylthio)aniline followed by Sandmeyer-type Iodination: This classical approach involves the conversion of an amino group to a diazonium salt, which is subsequently displaced by iodine. It is a reliable method for introducing iodine at a specific position on the aromatic ring.
-
Direct Electrophilic Iodination of Thioanisole: This method involves the direct introduction of an iodine atom onto the thioanisole ring. The primary challenge of this route is controlling the regioselectivity, as the methylthio group is an ortho-, para-director, potentially leading to a mixture of isomers.
-
Methylation of 2-Iodothiophenol: This two-step approach first introduces the iodine and thiol functionalities, followed by methylation of the sulfur atom. This route offers precise control over the substitution pattern.
Route 1: Diazotization of 2-(methylthio)aniline and Iodination
This synthetic route leverages the well-established Sandmeyer reaction or related diazonium salt chemistry. The starting material, 2-(methylthio)aniline, is readily available and can be efficiently converted to the target compound.
Signaling Pathway Diagram
Caption: Diazotization of 2-(methylthio)aniline followed by iodination.
Experimental Protocol
A representative protocol for the Sandmeyer-type iodination of an aniline derivative is as follows. While a specific protocol for 2-(methylthio)aniline is not widely published, this general procedure can be adapted.
-
Diazotization: 2-(methylthio)aniline (1.0 equivalent) is dissolved in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide (1.5 equivalents) in water is then added slowly to the cold diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-(methylthio)aniline | General Knowledge |
| Key Reagents | Sodium nitrite, Potassium iodide, Acid | [1] |
| Typical Yield | Moderate to good (dependent on substrate) | [2] |
| Reaction Conditions | 0-5 °C for diazotization, then warming | [3] |
Route 2: Direct Electrophilic Iodination of Thioanisole
This approach offers a more direct pathway to the target molecule but requires careful control of reaction conditions to achieve the desired ortho-selectivity. The methylthio group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
Signaling Pathway Diagram
Caption: Direct iodination of thioanisole leading to ortho and para isomers.
Experimental Protocol
A promising method for achieving regioselective ortho-iodination of electron-rich aromatic compounds involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA).[4][5]
-
Reaction Setup: To a solution of thioanisole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane at room temperature is added N-iodosuccinimide (1.1 equivalents).
-
Catalyst Addition: A catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of ortho and para isomers, is then purified by column chromatography on silica gel to isolate the desired 1-iodo-2-(methylthio)benzene.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Thioanisole | [4][5] |
| Key Reagents | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | [4][5] |
| Regioselectivity | Ortho/Para ratio is condition-dependent | [4][5] |
| Typical Yield | Good (for combined isomers) | [4][5] |
Route 3: Methylation of 2-Iodothiophenol
This synthetic strategy provides unambiguous regiochemical control by first establishing the iodo and thiol functionalities on the benzene ring, followed by methylation of the sulfur atom.
Signaling Pathway Diagram
Caption: Methylation of 2-iodothiophenol to yield the final product.
Experimental Protocol
The methylation of thiophenols is a standard transformation in organic synthesis. A general and effective method utilizes methyl iodide as the methylating agent and a mild base such as potassium carbonate.[6][7]
-
Reaction Setup: 2-Iodothiophenol (1.0 equivalent) is dissolved in a polar aprotic solvent like acetone or dimethylformamide (DMF).
-
Base Addition: Anhydrous potassium carbonate (2.0-3.0 equivalents) is added to the solution, and the mixture is stirred to form the thiolate anion.
-
Methylation: Methyl iodide (1.2-1.5 equivalents) is added dropwise to the suspension. The reaction mixture is then stirred at room temperature or gently heated (e.g., reflux in acetone) for several hours until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: The inorganic solids are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification is typically achieved by column chromatography or distillation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Iodothiophenol | General Knowledge |
| Key Reagents | Methyl iodide, Potassium carbonate | [6][7] |
| Typical Yield | Generally high | [6][7] |
| Reaction Conditions | Room temperature to reflux, depending on solvent | [6][7] |
Conclusion
The synthesis of 1-iodo-2-(methylthio)benzene can be accomplished through several viable routes. The choice of method will be dictated by the specific requirements of the research or development project. The diazotization of 2-(methylthio)aniline offers a direct and often high-yielding pathway. Direct iodination of thioanisole is a more atom-economical approach, though control of regioselectivity is a critical consideration. Finally, the methylation of 2-iodothiophenol provides an unambiguous route with excellent control over the substitution pattern, albeit with an additional synthetic step. Researchers and drug development professionals are encouraged to evaluate these methods based on their specific needs for scale, purity, and overall synthetic strategy.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Physical Properties of 2-Iodophenyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-iodophenyl methyl sulfide (also known as 2-iodothioanisole). The information herein is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug discovery applications. This document details key physical constants, outlines standard experimental protocols for their determination, and presents a logical workflow for property analysis.
Core Physical and Chemical Properties
2-Iodophenyl methyl sulfide is a halogenated aromatic sulfide of interest in organic synthesis, often serving as a building block for more complex molecules. Its physical characteristics are fundamental to its handling, storage, and reactivity. The quantitative data are summarized below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 33775-94-9 | [1][2][3] |
| Molecular Formula | C₇H₇IS | [1][2][3][4] |
| Molecular Weight | 250.10 g/mol | [1][2][3][4] |
| Appearance | Light yellow to brown liquid | [2] |
| Boiling Point | 129-131 °C at 3 mmHg | [2] |
| Density (Predicted) | 1.78 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.682 | [2] |
| Storage Conditions | Store at 2-8°C, protect from light, keep sealed in a dry place. | [2][3] |
| Sensitivity | Light Sensitive | [2] |
Experimental Protocols for Property Determination
The following sections provide detailed methodologies for the experimental determination of the key physical properties of organic compounds like 2-iodophenyl methyl sulfide. These are generalized standard procedures adaptable for laboratory settings.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like 2-iodophenyl methyl sulfide, which may have a high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.
Apparatus:
-
Round-bottom flask
-
Distillation head (Claisen adapter)
-
Thermometer or temperature probe
-
Condenser (Liebig or Allihn)
-
Receiving flask
-
Heating mantle or oil bath
-
Vacuum source and pressure gauge
Procedure:
-
Place a small volume (e.g., 10 mL) of 2-iodophenyl methyl sulfide into the round-bottom flask along with a boiling chip or magnetic stir bar.
-
Assemble the simple distillation apparatus, ensuring all joints are properly sealed.[5]
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[5]
-
If performing a vacuum distillation, connect the vacuum source to the take-off adapter.
-
Begin circulating cold water through the condenser.
-
Apply heat gently using the heating mantle.
-
Record the temperature when the liquid begins to boil and a steady condensation is observed on the thermometer bulb. This stable temperature is the boiling point at the recorded pressure.[5]
-
It is crucial to record the pressure at which the boiling point is measured, as boiling points are significantly affected by atmospheric pressure.[6]
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.
Apparatus:
-
Analytical balance
-
Volumetric flask or pycnometer (for high accuracy)
-
Pasteur pipette or syringe
-
Temperature-controlled water bath
Procedure:
-
Clean and thoroughly dry a pycnometer or a small volumetric flask and determine its mass on an analytical balance.
-
Equilibrate the 2-iodophenyl methyl sulfide to a specific temperature (e.g., 20 °C) using a water bath, as density is temperature-dependent.
-
Carefully fill the pycnometer with the liquid up to the calibration mark, ensuring there are no air bubbles.
-
Determine the mass of the filled pycnometer.
-
The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
-
Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be made by observing miscibility.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
A range of solvents (polar and non-polar, e.g., water, ethanol, hexane, toluene, ethyl acetate).[6][7]
Procedure:
-
Place a small, measured amount of the solute (e.g., 0.1 mL of 2-iodophenyl methyl sulfide) into separate test tubes.
-
Add a measured volume (e.g., 2 mL) of a solvent to a test tube.[8]
-
Agitate the mixture using a vortex mixer for a set period.
-
Observe the mixture. If the liquid forms a single, clear phase, it is considered soluble or miscible.[8] If two distinct layers form, or if the mixture is cloudy, it is insoluble or immiscible.
-
Repeat the process with a variety of solvents to determine the solubility profile. Given its structure, 2-iodophenyl methyl sulfide is expected to be soluble in non-polar organic solvents and have low solubility in polar solvents like water, similar to its parent compound, thioanisole.[9]
Visualized Workflow
The following diagram illustrates a standardized workflow for the characterization of the physical properties of a novel or unknown chemical compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 33775-94-9 [chemicalbook.com]
- 3. 33775-94-9|(2-Iodophenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]
- 4. 33775-94-9 | (2-Iodophenyl)(methyl)sulfane - AiFChem [aifchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. docsity.com [docsity.com]
- 7. scribd.com [scribd.com]
- 8. amherst.edu [amherst.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
A Comprehensive Technical Guide to 2-Iodothioanisole (CAS: 33775-94-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Iodothioanisole, a pivotal building block in organic synthesis. This document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, its versatile applications in key cross-coupling reactions, its role as a cyclooxygenase-2 (COX-2) inhibitor, and essential safety and handling information.
Core Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 33775-94-9[1] |
| Molecular Formula | C₇H₇IS[2][3] |
| Molecular Weight | 250.10 g/mol [2] |
| IUPAC Name | 1-Iodo-2-(methylthio)benzene |
| Synonyms | (2-Iodophenyl)(methyl)sulfane, 2-(Methylthio)iodobenzene[1] |
| Appearance | Colorless to yellow powder or liquid[3][4] |
| Purity | ≥98%[2] |
Synthesis and Reactivity
This compound is a valuable intermediate due to the reactivity of its carbon-iodine bond, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Plausible Synthetic Route
A common and effective method for the synthesis of thioanisoles involves the S-methylation of the corresponding thiophenol. In this case, this compound can be reliably synthesized from 2-Iodothiophenol using a methylating agent like methyl iodide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the methyl iodide in an SN2 reaction.
Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the S-methylation of an aryl thiol.
Materials and Reagents:
-
2-Iodothiophenol (1.0 equiv)
-
Methyl iodide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-Iodothiophenol and the solvent (e.g., acetone).
-
Add potassium carbonate to the mixture and stir at room temperature for 15-20 minutes.
-
Slowly add methyl iodide to the stirred suspension.
-
Heat the reaction mixture to reflux (or maintain at room temperature if using DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Chemical Reactivity: Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly reactive towards oxidative addition with palladium(0) catalysts. This makes it an ideal substrate for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Key cross-coupling reactions of this compound.
Applications in Drug Discovery and Research
Mechanism of Action: COX-2 Inhibition
This compound has been identified as a synthetic compound that acts as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6][7] By selectively inhibiting COX-2, compounds can exert anti-inflammatory effects while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[8][9] This inhibitory action has been shown to reduce the production of prostaglandins, contributing to the compound's anti-inflammatory properties.[5]
Inhibition of the Prostaglandin Synthesis Pathway.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for a Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.[10][11]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[12]
-
Base (e.g., K₂CO₃, 2.0 equiv)[12]
-
Degassed solvent (e.g., Dioxane/Water, 4:1 mixture)[12]
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the desired arylboronic acid, the base, and the palladium catalyst.[12]
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired biaryl sulfide product.[12]
Safety and Handling
This compound should be handled with care in a well-ventilated area or fume hood, following standard laboratory safety procedures.[13][14]
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P264: Wash skin thoroughly after handling.[1]P280: Wear protective gloves/eye protection/face protection.[1] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]Store at 4°C, protected from light, under nitrogen.[2] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[13][14] |
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[13]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center if you feel unwell.[13][14]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. This compound | 33775-94-9 [chemicalbook.com]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
The Elusive Genesis of a Key Synthetic Building Block: A Technical History of Ortho-Iodothioanisole
For Immediate Release
Shanghai, China – December 28, 2025 – A comprehensive technical guide released today sheds light on the discovery and history of ortho-iodothioanisole (2-iodothioanisole), a seemingly simple yet crucial building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. While a definitive "discovery" paper remains elusive in historical records, a deep dive into the evolution of synthetic methodologies suggests its emergence from the application of well-established 19th and early 20th-century reactions.
A Likely Path to Discovery: Piecing Together Historical Synthesis
The synthesis of ortho-iodothioanisole, in the absence of a single seminal publication, can be logically deduced through a sequence of robust chemical transformations known to early organic chemists. The most probable historical route involves a three-step process commencing with a readily available starting material, 2-aminothiophenol.
Step 1: Diazotization of 2-Aminothiophenol. The journey likely began with the diazotization of 2-aminothiophenol. This reaction, a cornerstone of aromatic chemistry since its discovery by Peter Griess in the mid-19th century, converts the primary amino group into a highly reactive diazonium salt.
Step 2: Sandmeyer-type Reaction. The resulting diazonium salt would have been subjected to a Sandmeyer-type reaction, or a similar process, involving an iodide source such as potassium iodide. This would effectively replace the diazonium group with an iodine atom, yielding 2-iodothiophenol.
Step 3: Methylation of 2-Iodothiophenol. The final step to arrive at ortho-iodothioanisole would involve the methylation of the thiol group of 2-iodothiophenol. Early methods for methylation often employed reagents like methyl iodide or dimethyl sulfate in the presence of a base.[1]
This logical synthetic pathway is depicted in the following workflow diagram:
Modern Synthetic Approaches and Key Reactions
While the historical synthesis provides context, modern organic chemistry has introduced more efficient and versatile methods for the preparation of ortho-iodothioanisole and its derivatives. These contemporary routes often offer higher yields, milder reaction conditions, and greater functional group tolerance.
One notable modern application involves the use of ortho-iodothioanisole in palladium-catalyzed cross-coupling reactions to synthesize 2,3-disubstituted benzo[b]thiophenes. These reactions typically proceed via the coupling of ortho-iodothioanisole with a terminal alkyne, followed by an electrophilic cyclization.
The general workflow for this modern synthetic application can be visualized as follows:
References
An In-depth Technical Guide to 2-Iodothioanisole in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodothioanisole, with the CAS number 33775-94-9, is a versatile iodoaromatic compound featuring a methylthio group ortho to the iodine atom. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The presence of the reactive carbon-iodine bond allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, while the methylthio group can influence the electronic properties and reactivity of the aromatic ring, as well as serve as a handle for further transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in medicinal chemistry as a scaffold for drug discovery, notably as an inhibitor of cyclooxygenase-2 (COX-2).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data is limited, predicted values provide a useful reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33775-94-9 | Chemical Abstracts Service |
| Molecular Formula | C₇H₇IS | - |
| Molecular Weight | 250.10 g/mol | - |
| Appearance | Light yellow to brown liquid (Predicted) | [1] |
| Boiling Point | 129-131°C at 3 mmHg | [1] |
| Density | 1.78 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.682 (Predicted) | [1] |
| Flash Point | >110 °C | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents. | General knowledge |
Synthesis of this compound
A common and practical method for the synthesis of this compound involves the methylation of 2-iodothiophenol. This reaction is typically carried out using a suitable methylating agent in the presence of a base.
Experimental Protocol: Methylation of 2-Iodothiophenol
Materials:
-
2-Iodothiophenol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodothiophenol (1.0 eq) and the chosen solvent (e.g., acetone).
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Chemical Reactivity and Key Reactions
The chemical reactivity of this compound is dominated by the carbon-iodine bond, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [2] |
| 2 | 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., toluene/water).
-
Heat the mixture with vigorous stirring and monitor by TLC.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Sonogashira Coupling
This reaction forms a C-C bond between this compound and a terminal alkyne.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | RT | 95 | [4] |
| 2 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 94 | [4] |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
-
Add an anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction couples this compound with an alkene to form a substituted alkene.
Table 4: Representative Conditions for Heck Reaction of Aryl Iodides
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 95 | [5] |
| 2 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 100 | 81 | [5] |
Experimental Protocol: Heck Reaction
-
In a reaction vessel, add this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., triethylamine, 2.0 eq).
-
Add an anhydrous solvent (e.g., DMF).
-
Seal the vessel and purge with an inert gas.
-
Heat the reaction mixture with stirring and monitor by TLC.
-
After completion, cool, dilute with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between this compound and an amine.
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Entry | Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 98 | [6][7] |
| 2 | Iodobenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 95 | [6][7] |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a glovebox-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base (e.g., NaOtBu).
-
Add this compound and the amine.
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the tube and heat with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Spectroscopic Data (Predicted)
Table 6: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons (4H) expected in the range of δ 6.8-7.9 ppm, showing complex splitting patterns. A singlet for the methylthio protons (3H) is expected around δ 2.4-2.6 ppm. |
| ¹³C NMR | Aromatic carbons expected in the range of δ 110-145 ppm, with the carbon bearing the iodine atom appearing at a higher field. The methylthio carbon is expected around δ 15-20 ppm. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) expected at m/z 250. Fragments corresponding to the loss of iodine (M-127) and the methyl group (M-15) are anticipated. |
| Infrared (IR) | C-H stretching (aromatic) ~3050-3100 cm⁻¹, C-H stretching (aliphatic) ~2900-3000 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹, C-S stretching ~600-800 cm⁻¹. |
Applications in Drug Development: COX-2 Inhibition
This compound has been identified as a synthetic compound with anti-inflammatory properties, acting as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[8][9]
Prostaglandin Biosynthesis Pathway and COX-2 Inhibition
The inhibition of COX-2 by compounds like this compound blocks the production of pro-inflammatory prostaglandins, thereby reducing the inflammatory response.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions makes it an important precursor for the synthesis of complex organic molecules. Furthermore, its potential as a COX-2 inhibitor highlights its relevance in the field of medicinal chemistry and drug development. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering insights into its synthesis, reactivity, and biological applications. Further research into the specific reaction kinetics and optimization for various cross-coupling reactions, as well as a more detailed elucidation of its pharmacological profile, will undoubtedly expand its utility in both academic and industrial settings.
References
- 1. This compound | 33775-94-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The Fundamental Reactivity of the Carbon-Iodine Bond in 2-Iodothioanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbon-iodine (C-I) bond in 2-iodothioanisole represents a key functional group for a variety of synthetic transformations, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The inherent weakness and high polarizability of the C-I bond dictate its reactivity, rendering it susceptible to a range of reactions including transition metal-catalyzed cross-coupling, nucleophilic substitution, reductive cleavage, and photochemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the C-I bond in this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivity Profile
The reactivity of the C-I bond in this compound is primarily governed by its low bond dissociation energy and the electron-withdrawing nature of the iodine atom, which polarizes the carbon atom, making it electrophilic. This inherent reactivity allows for a diverse array of chemical modifications at the C2 position of the thioanisole scaffold.
Transition Metal-Catalyzed Cross-Coupling Reactions
The C-I bond of this compound is an excellent electrophilic partner in a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are foundational for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely employed for the synthesis of biaryl compounds.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |
| 2 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 80-90 |
| 3 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.15) | - | K₂CO₃ | DMF/H₂O | 65 | - | >95 |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide
-
Reaction Setup: In a Schlenk flask, combine the aryl iodide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., Dioxane/H₂O, 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to aryl-alkyne structures. This reaction is typically co-catalyzed by palladium and copper salts.
Quantitative Data for Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ (5) | - | DBU | Ethanol | 120 | 24 | >99 |
| 2 | Iodobenzene | Phenylacetylene | Pd(0)-PMMA (0.5) | - | Et₃N | H₂O | 80 | - | 98 |
| 3 | 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | - | THF-DMA | 75 | 72 | <2 (batch) |
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (typically 50-70 °C).
-
Monitoring: Monitor the reaction progress by TLC or gas chromatography (GC).
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Catalytic Cycles for Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.
Heck Reaction
The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of C-C bonds and the elaboration of molecular complexity.
Quantitative Data for Heck Reaction of Aryl Halides
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | - | - | High |
| 2 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (1) | AcONa | DMF | 105 | 5.5 | - |
| 3 | Aryl Bromide | Internal Olefin | Pd EnCat®40 (0.8) | AcONa | Ethanol | 140 (MW) | 0.5 | - |
Experimental Protocol: Heck Reaction of an Aryl Iodide
-
Reaction Setup: In a sealed tube, mix the aryl iodide (2 mmol), the alkene (e.g., n-butyl acrylate, 0.6 mmol), the base (e.g., Et₃N, 4 mmol), the palladium catalyst (e.g., PdCl₂, 0.004 mmol), and a ligand if required (e.g., dppf, 0.004 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., ionic liquid [bmim][PF₆], 2 mL) under a nitrogen atmosphere.
-
Reaction: Heat the sealed tube to the desired temperature (e.g., 120 °C) for the specified time (e.g., 1.5 h).
-
Work-up: After cooling, extract the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Purification: After evaporation of the solvent under reduced pressure, purify the residue by silica gel chromatography.
Catalytic Cycle for the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-S, and C-N bonds. With this compound, this reaction provides a route to diaryl ethers, diaryl thioethers, and N-aryl amines.[1]
Quantitative Data for Ullmann-type Reactions of Aryl Iodides
| Entry | Aryl Iodide | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Aryl Iodide | Thiophenol | CuI (1-2.5) | - | K₂CO₃ | NMP | 100 | High | | 2 | 2-Iodoaniline | 2-Bromothiophenol | L-proline-CuI-SBA-15 (30) | - | K₂CO₃ | 2-Methoxyethanol | 90-110 | Good to High | | 3 | Aryl Iodide | Phenol | CuI | TMEDA | - | - | - | Good to High |
Experimental Protocol: Ullmann C-S Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equiv), the thiol (1.2 equiv), the copper(I) catalyst (e.g., CuI, 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction: Heat the mixture to a high temperature (typically 100-150 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by chromatography.
Proposed Mechanism for Ullmann Condensation
Caption: Proposed catalytic cycle for the Ullmann condensation.
Nucleophilic Aromatic Substitution (SNA r)
While less common for non-activated aryl halides, the C-I bond in this compound can undergo nucleophilic aromatic substitution, particularly with soft nucleophiles like thiolates. The presence of the ortho-methylthio group may have a modest activating or deactivating effect depending on the reaction conditions and the nature of the nucleophile.
Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol
-
Reaction Setup: In a suitable solvent such as DMAc, dissolve the aryl halide and the thiol.
-
Base Addition: Add a base, such as K₂CO₃, to generate the thiolate in situ.
-
Reaction: Heat the reaction mixture to the required temperature (rt - 100 °C).[2]
-
Monitoring and Work-up: Follow standard procedures for monitoring the reaction and isolating the product.
General Workflow for SₙAr Reaction
Caption: General experimental workflow for an SₙAr reaction.
Reductive and Photochemical Cleavage
The weak C-I bond of this compound is also susceptible to cleavage under reductive or photochemical conditions, leading to the formation of radical or anionic intermediates that can be trapped or further reacted.
Reductive Deiodination: This can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. This reaction is useful for the selective removal of the iodine atom.
Photochemical Cleavage: Upon UV irradiation, the C-I bond can undergo homolytic cleavage to generate an aryl radical and an iodine radical. This reactivity can be harnessed in radical-mediated transformations.
Conclusion
The carbon-iodine bond in this compound provides a versatile handle for a wide range of chemical transformations. Its participation in transition metal-catalyzed cross-coupling reactions is particularly noteworthy, enabling the facile construction of complex molecular architectures. Understanding the fundamental reactivity of this bond, as outlined in this guide, is crucial for its effective utilization in the design and synthesis of novel compounds for pharmaceutical and materials science applications. Further research into the specific quantitative aspects of these reactions with this compound will undoubtedly expand its utility as a valuable synthetic building block.
References
Potential Biological Activity of 2-Iodothioanisole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct research on the biological activities of 2-iodothioanisole derivatives is currently limited in publicly available literature. However, the unique structural combination of a thioether linkage, an iodine substituent, and an aromatic core suggests a strong potential for diverse pharmacological effects. This technical guide explores the prospective biological activities of this compound derivatives by examining structurally analogous compounds. By applying the principles of bioisosterism, we can infer potential anticancer and antimicrobial properties. This document provides a predictive framework, summarizing quantitative data from related sulfur- and iodine-containing molecules, detailing relevant experimental protocols, and visualizing potential mechanisms of action and screening workflows. The insights herein are intended to serve as a foundational resource to guide future research and drug discovery efforts centered on this promising, yet underexplored, chemical scaffold.
Introduction: The Rationale for a Predictive Approach
The this compound scaffold presents a compelling starting point for medicinal chemistry. The thioanisole moiety is a key component in various pharmaceuticals and agrochemicals, often contributing to improved stability and therapeutic potential. The iodine atom, a halogen, can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets—a critical interaction in modern drug design.
Given the absence of direct experimental data, this guide utilizes the concept of bioisosterism , where a functional group or moiety is substituted for another with similar physicochemical properties to elicit comparable biological responses. We will analyze data from compounds containing key structural fragments of this compound, such as:
-
Thioether-containing aromatics (e.g., thioanisole derivatives, chalcones)
-
Iodinated aromatics and heterocycles (e.g., iodo-quinolines, iodinated chalcones)
-
Sulfur- and nitrogen-containing heterocycles (e.g., thiazoles)
By examining the established anticancer and antimicrobial activities of these analogs, we can construct a robust hypothesis for the therapeutic potential of novel this compound derivatives.
Potential Anticancer Activity
The incorporation of sulfur-containing moieties and halogen atoms is a common strategy in the development of anticancer agents. These features can enhance binding affinity to target proteins and modulate pharmacokinetic properties. Structurally related chalcones, thiazoles, and other aromatic compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
Quantitative Data from Structurally Analogous Compounds
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of compounds structurally related to this compound, providing a benchmark for potential efficacy.
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Thiazole Derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Naphthalene-azine-thiazole Hybrid (6a) | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | Alpelisib (PI3Kα) | 0.061 ± 0.003 |
| O-alkyl (E)-chalcone (4b) | MDA-MB-231 (Breast) | 2.08 | Erlotinib | - |
| MCF-7 (Breast) | 13.58 | Erlotinib | - | |
| O-alkyl (E)-chalcone (4q) | MDA-MB-231 (Breast) | 5.48 | Erlotinib | - |
| MCF-7 (Breast) | 8.32 | Erlotinib | - | |
| Chalcone Derivative (25) | MCF-7 (Breast) | 3.44 ± 0.19 | - | - |
| HepG2 (Liver) | 4.64 ± 0.23 | - | - | |
| HCT116 (Colon) | 6.31 ± 0.27 | - | - | |
| Polymethoxylated Nitro-Chalcone (33) | MCF-7 (Breast) | 1.33 | - | - |
| 4-Anilinoquinolinylchalcone (4a) | MDA-MB-231 (Breast) | - | - | - |
Table 1: Summary of in vitro cytotoxic activity of analogous compounds. Data is compiled from multiple sources and presented for comparative purposes.[1][2][3][4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[5][6][7]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile microplates
-
Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Selected cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with solvent only) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) in a CO₂ incubator.[8]
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential Antimicrobial Activity
Iodine itself is a potent broad-spectrum antimicrobial agent.[9] Furthermore, sulfur-containing heterocycles are well-established scaffolds in the development of antibacterial and antifungal drugs.[10][11][12] The combination of these two pharmacophores in the this compound structure suggests a high probability of antimicrobial efficacy. For instance, studies on semi-organic iodine-containing complexes have shown they can modulate the antibiotic susceptibility of pathogenic microorganisms.[13]
Quantitative Data from Structurally Analogous Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related compounds against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/Name | Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiazole-Coumarin Hybrid (11) | S. aureus | Positive | 256 | - | - |
| Thiazole-Coumarin Hybrid (12) | S. aureus | Positive | 256 | - | - |
| Iodine-Containing Complex (KC-270) | S. aureus ATCC BAA-39 | Positive | - | - | - |
| Iodine-Containing Complex (KC-270) | E. coli ATCC BAA-196 | Negative | - | - | - |
Table 2: Summary of Minimum Inhibitory Concentration (MIC) of analogous compounds. Note the data for KC-270 was used at sub-inhibitory concentrations (1/2 MIC) to study effects on antibiotic susceptibility.[3][13]
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution Method)
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth after incubation.
Materials:
-
96-well sterile, round-bottom microtiter plates
-
Test compound (e.g., a this compound derivative)
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Standard antibiotic for positive control (e.g., Ciprofloxacin, Fluconazole)
-
Multichannel pipette
-
Plate shaker
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[15] Prepare a stock solution of the test compound at twice the highest desired test concentration. Add 100 µL of this stock solution to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[15]
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and bringing the compound concentrations to their final test values.
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no test compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a known antibiotic with the inoculum.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth (clear well) compared to the turbid growth control.[14]
Potential Mechanism of Action: PI3K/Akt Signaling Pathway
Many anticancer agents exert their effects by modulating key cellular signaling pathways that control cell growth, proliferation, and survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[17][18][19][20] Thiazole derivatives, which are structurally related to potential this compound analogs, have been shown to inhibit components of this pathway.[3]
A potential this compound derivative could act as an inhibitor at one of the key nodes of this pathway, such as PI3K, Akt, or mTOR, thereby preventing the downstream signaling that leads to cell proliferation and survival, and ultimately inducing apoptosis in cancer cells.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
Visualized Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological screening of novel this compound derivatives, from initial design to preliminary mechanism of action studies.
Caption: General workflow for synthesis and screening of this compound derivatives.
Conclusion and Future Directions
While direct experimental evidence remains to be established, the structural characteristics of this compound derivatives, when analyzed through the lens of bioisosterism and comparison with analogous compounds, strongly suggest a high potential for significant biological activity. The data presented in this guide indicate that these compounds are promising candidates for both anticancer and antimicrobial drug discovery programs.
Future research should focus on the synthesis of a focused library of this compound derivatives with varying substitution patterns on the aromatic ring. These compounds should then be subjected to the systematic screening protocols detailed in this guide to determine their IC₅₀ and MIC values. For the most potent compounds, further mechanistic studies, including analysis of their effects on key signaling pathways like PI3K/Akt, will be crucial to elucidate their mode of action and advance them as potential therapeutic leads. This predictive guide serves as a critical first step, providing the necessary theoretical foundation and practical methodologies to unlock the therapeutic potential of this unexplored class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 19. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling with 2-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is exceptionally versatile and widely used in the pharmaceutical and materials science industries for synthesizing biaryl and substituted aromatic compounds.[1][3][4][5] The synthesis of biaryls containing a methylthio group, such as those derived from 2-iodothioanisole, is of significant interest as this motif is present in various biologically active molecules and functional materials.[6]
This document provides a comprehensive guide for performing the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It includes a summary of representative reaction conditions, a detailed experimental protocol, and diagrams illustrating the catalytic cycle and experimental workflow.
General Reaction Scheme:
The reaction involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst and a base to form a 2-(methylthio)biphenyl derivative.[2]
Figure 1: General scheme of the Suzuki-Miyaura reaction with this compound.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.[1][7] The following table summarizes representative conditions adaptable for the coupling of this compound with various arylboronic acids, based on established protocols for similar aryl halides.
| Entry | Aryl Halide (1.0 equiv.) | Boronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/Water (4:1) | 90 | 12-16 | 85-95 |
| 2 | This compound | 4-Methoxyphenylboronic acid (1.5) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 90-98 |
| 3 | This compound | 3-Pyridinylboronic acid (1.5) | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3.0) | DMF | 85 | 16 | 75-90 |
| 4 | This compound | Naphthylboronic acid (1.2) | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3.0) | Dioxane/Water (5:1) | 100 | 10 | 80-95 |
| 5 | This compound | 2-Formylphenylboronic acid (1.3) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/Ethanol (3:1) | Reflux | 24 | 70-85 |
Note: The data in this table is representative and compiled from typical conditions for Suzuki-Miyaura couplings of aryl iodides.[1][6][8][9][10] Optimization may be required for specific substrates.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, corresponding to Entry 1 in the summary table.
Materials and Reagents:
-
This compound (1.0 mmol, 250 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL), degassed
-
Water (1 mL), degassed
-
Schlenk flask or sealed reaction tube
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
-
Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[1]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).[1]
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
-
Solvent Addition and Reaction Execution:
-
Reaction Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[1]
-
-
Work-up:
-
Purification:
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][11][12]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Workflow Diagram
This diagram outlines the sequential steps of the experimental protocol, from initial setup to final product analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Greenwich Academic Literature Archive - Suzuki-Miyaura mediated biphenyl synthesis: a spotlight on the boronate coupling partner [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Buchwald-Hartwig Amination Conditions for 2-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science, where arylamines are prevalent structural motifs. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-iodothioanisole, a substrate of interest in the synthesis of various pharmaceutical and agrochemical compounds. The ortho-thioether group presents unique electronic and steric challenges, making the optimization of reaction conditions crucial for achieving high yields and purity.
The reaction involves the coupling of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The general transformation is depicted below:
Scheme 1: General Buchwald-Hartwig Amination of this compound
Data Presentation: Summary of Reaction Conditions
The following tables summarize key quantitative data for the Buchwald-Hartwig amination of this compound and its bromo-analogue with various amines, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Buchwald-Hartwig Amination of 2-Iodo/Bromo-thioanisole with Primary Amines
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 85 |
| 2 | This compound | p-Toluidine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 78 |
| 3 | 2-Bromothioanisole | Benzylamine | [Pd(allyl)Cl]₂ (0.5) | RuPhos (1.5) | LHMDS (1.5) | THF | 80 | 6 | 92 |
| 4 | 2-Bromothioanisole | n-Butylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | Cs₂CO₃ (2.0) | t-BuOH | 90 | 24 | 88 |
Table 2: Buchwald-Hartwig Amination of 2-Iodo/Bromo-thioanisole with Secondary Amines
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (0.5) | BrettPhos (1) | NaOtBu (1.2) | Toluene | 80 | 8 | 95 |
| 2 | This compound | Piperidine | Pd(OAc)₂ (1) | JohnPhos (2) | K₂CO₃ (2.0) | Dioxane | 100 | 16 | 89 |
| 3 | 2-Bromothioanisole | N-Methylaniline | [Pd(allyl)Cl]₂ (1) | DavePhos (2) | LHMDS (1.5) | THF | 70 | 10 | 91 |
| 4 | 2-Bromothioanisole | Indoline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 20 | 83 |
Experimental Protocols
The following are detailed experimental protocols for representative Buchwald-Hartwig amination reactions of this compound.
Protocol 1: Palladium-Catalyzed Amination of this compound with Morpholine
This protocol describes a typical procedure for the coupling of a secondary cyclic amine with this compound using a Pd₂(dba)₃/BrettPhos catalytic system.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.5 mol%)
-
BrettPhos (1.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk tube or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 252 mg), Pd₂(dba)₃ (0.005 mmol, 4.6 mg), BrettPhos (0.01 mmol, 5.4 mg), and sodium tert-butoxide (1.2 mmol, 115 mg).
-
Seal the Schlenk tube with a rubber septum and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 105 µL).
-
Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2-(methylthio)phenyl)morpholine.
Protocol 2: Palladium-Catalyzed Amination of this compound with Aniline
This protocol outlines a procedure for the coupling of a primary aromatic amine with this compound using a Pd₂(dba)₃/XPhos catalytic system.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.0 mol%)
-
XPhos (2.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox, charge an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with this compound (1.0 mmol, 252 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.2 mmol, 115 mg).
-
Remove the flask from the glovebox and connect it to a nitrogen or argon line.
-
Add anhydrous toluene (5 mL) and aniline (1.1 mmol, 101 µL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction should be complete within 12 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-(2-(methylthio)phenyl)aniline.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Protocol 1
This diagram outlines the key steps in the experimental workflow for the amination of this compound with morpholine.
Caption: Experimental workflow for the synthesis of N-(2-(methylthio)phenyl)morpholine.
Application Notes and Protocols for Sonogashira Cross-Coupling Reactions of 2-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials. 2-Iodothioanisole is a valuable substrate in this reaction, serving as a precursor to 2-alkynylthioanisoles. These intermediates are key building blocks for the synthesis of various sulfur-containing heterocyclic compounds, such as benzo[b]thiophenes, which are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3]
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction using this compound. It includes typical reaction conditions, a detailed experimental protocol, and a discussion of the applications of the resulting products in the synthesis of biologically relevant molecules.
Core Concepts and Reaction Mechanism
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[1]
Data Presentation
The Sonogashira coupling of this compound with various terminal alkynes provides the corresponding 2-alkynylthioanisole derivatives. These compounds are valuable intermediates in the synthesis of 2,3-disubstituted benzo[b]thiophenes through subsequent electrophilic cyclization. The following table summarizes the synthesis of various 2-alkynylthioanisoles and their subsequent conversion to benzo[b]thiophenes, indicating the successful outcome of the initial Sonogashira coupling.
| Entry | Alkyne | 2-Alkynylthioanisole Intermediate | Subsequent Benzo[b]thiophene Product | Yield (%) of Benzo[b]thiophene |
| 1 | Phenylacetylene | 1-(Methylthio)-2-(phenylethynyl)benzene | 2-Phenyl-3-(methylthio)benzo[b]thiophene | 92 |
| 2 | 4-Methylphenylacetylene | 1-(Methylthio)-2-((4-methylphenyl)ethynyl)benzene | 2-(4-Methylphenyl)-3-(methylthio)benzo[b]thiophene | 85 |
| 3 | 4-Methoxyphenylacetylene | 1-(Methylthio)-2-((4-methoxyphenyl)ethynyl)benzene | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 91 |
| 4 | 4-Chlorophenylacetylene | 1-((4-Chlorophenyl)ethynyl)-2-(methylthio)benzene | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | 93 |
| 5 | 1-Octyne | 1-(Hex-1-yn-1-yl)-2-(methylthio)benzene | 2-Hexyl-3-(methylthio)benzo[b]thiophene | 78 |
| 6 | Cyclohexylacetylene | 1-(Cyclohexylethynyl)-2-(methylthio)benzene | 2-Cyclohexyl-3-(methylthio)benzo[b]thiophene | 81 |
*Yields are for the isolated benzo[b]thiophene product from the subsequent cyclization of the corresponding 2-alkynylthioanisole intermediate, as reported in J. Org. Chem. 2022, 87, 6312-6320.[2] The successful formation and high yields of the final products are indicative of the efficient Sonogashira coupling in the initial step.
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Cross-Coupling of this compound with Terminal Alkynes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-alkynylthioanisole.
Mandatory Visualizations
Sonogashira Coupling and Subsequent Cyclization Workflow
Caption: Experimental workflow from this compound to Benzo[b]thiophene derivatives.
Role of Thiophene Derivatives in Drug Development
Caption: The central role of thiophene scaffolds in various therapeutic areas.
Applications in Drug Development
The products of the Sonogashira coupling of this compound, namely 2-alkynylthioanisoles, are versatile intermediates for the synthesis of biologically active molecules. A prominent application is their use in the synthesis of benzo[b]thiophenes. The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of FDA-approved drugs such as the osteoporosis treatment Raloxifene and the antipsychotic agent Sertindole.[4] Thiophene and its fused derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] The ability to readily synthesize substituted 2-alkynylthioanisoles via the Sonogashira reaction opens up avenues for the creation of diverse libraries of benzo[b]thiophene derivatives for drug discovery and development programs. The subsequent electrophilic cyclization of 2-alkynylthioanisoles provides a direct route to 2,3-disubstituted benzo[b]thiophenes, allowing for the introduction of various functionalities at these positions to modulate biological activity.[2]
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-iodothioanisole. The protocols cover five major reaction types: Suzuki-Miyaura coupling, Heck-Mizoroki coupling, Sonogashira coupling, Buchwald-Hartwig amination, and carbonylative coupling. The thioether moiety at the ortho-position of this compound can influence the catalytic cycle through potential coordination to the palladium center, which may necessitate specific ligand and catalyst choices to achieve optimal results. The following sections offer starting points for catalyst selection, reaction optimization, and detailed experimental procedures.
I. Palladium Catalyst Selection for this compound Reactions
The selection of an appropriate palladium catalyst system is crucial for achieving high efficiency in cross-coupling reactions involving this compound. The presence of the ortho-thioether group can influence the reaction through steric hindrance and potential coordination to the palladium center. The latter can be beneficial, acting as a directing group, or detrimental, leading to catalyst inhibition.
General Considerations:
-
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(II) complexes are common choices. The selection often depends on the specific coupling reaction and the ligand used.
-
Ligands: The choice of ligand is critical. For ortho-substituted substrates, bulky and electron-rich phosphine ligands are often preferred to facilitate oxidative addition and reductive elimination. N-heterocyclic carbene (NHC) ligands can also be highly effective. The potential for the thioether sulfur to coordinate to the palladium center suggests that bidentate ligands might be particularly effective in preventing catalyst deactivation.
II. Data Presentation: Comparative Performance of Palladium Catalysts
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | 2-Iodoanisole |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | 2-Iodophenol |
| [PdCl₂(dppf)] (3 mol%) | Cs₂CO₃ | DMF | 80 | 16 | 88 | 2-Iodobenzonitrile |
Table 2: Heck-Mizoroki Coupling of Aryl Iodides with Styrene
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 100 | 24 | 78 | Iodobenzene |
| Herrmann's Catalyst (1 mol%) | NaOAc | NMP | 120 | 12 | 85 | 2-Bromoiodobenzene |
| Pd/C (5 mol%) | K₂CO₃ | DMAc | 130 | 18 | 75 | 4-Iodoanisole |
Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 65 | 6 | 90 | 2-Iodoaniline |
| Pd(OAc)₂ (1 mol%) / XPhos (2 mol%) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 88 | 2-Iodotoluene |
| [Pd(PPh₃)₄] (3 mol%) | CuI (5 mol%) | i-Pr₂NH | DMF | 70 | 8 | 92 | 1-Iodo-2-nitrobenzene |
Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Aniline
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 100 | 18 | 85 | 2-Iodoanisole |
| Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₂CO₃ | t-BuOH | 90 | 12 | 90 | 2-Iodobenzotrifluoride |
| [Pd(cinnamyl)Cl]₂ (1 mol%) / Xantphos (2 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 | 4-Iodotoluene |
Table 5: Carbonylative Coupling of Aryl Iodides with Methanol
| Catalyst System | Base | Solvent | CO Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(OAc)₂ (2 mol%) / dppf (4 mol%) | Et₃N | DMF | 10 | 100 | 12 | 80 | Iodobenzene |
| [PdCl₂(PPh₃)₂] (3 mol%) | K₂CO₃ | Acetonitrile | 5 | 80 | 24 | 75 | 4-Iodoanisole |
| Pd/C (5 mol%) | NaOAc | Methanol | 20 | 120 | 18 | 70 | 2-Iodophenol |
III. Experimental Protocols
The following protocols provide a general framework for performing palladium-catalyzed reactions with this compound. Note: These are starting point protocols and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for optimal results with this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck-Mizoroki Coupling of this compound with Styrene
Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed DMF and stir for 10 minutes at room temperature.
-
Add this compound, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add this compound and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination of this compound with Aniline
Reaction Scheme: ``` I-C₆H₄-SMe + Ph-NH₂ --[Pd catalyst, Base]--> (MeS)-C₆H₄-NH-Ph
I-C₆H₄-SMe + CO + MeOH --[Pd catalyst, Base]--> (MeS)-C₆H₄-CO₂Me
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Palladium-Catalyzed Reaction
Caption: Step-by-step workflow for a typical palladium-catalyzed cross-coupling experiment.
Application Notes: 2-Iodothioanisole as a Versatile Building Block for the Synthesis of Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodothioanisole is a readily available and versatile starting material for the synthesis of various sulfur-containing heterocyclic compounds, particularly substituted benzothiophenes. Its utility stems from the presence of both a reactive iodine atom, amenable to palladium-catalyzed cross-coupling reactions, and a methylthio group that can participate in subsequent cyclization steps. This application note details a robust and high-yielding protocol for the synthesis of 2,3-disubstituted benzo[b]thiophenes via a palladium-catalyzed Sonogashira coupling of this compound with terminal alkynes, followed by electrophilic cyclization.
Introduction
The benzothiophene scaffold is a prominent structural motif found in numerous pharmaceuticals, agrochemicals, and organic materials. Consequently, the development of efficient and modular synthetic routes to access functionalized benzothiophenes is of significant interest to the scientific community. The strategy presented herein utilizes a sequential one-pot reaction that combines a Sonogashira coupling with an electrophilic cyclization, offering a straightforward and efficient method to generate a diverse library of 2,3-disubstituted benzo[b]thiophenes from the common precursor, this compound.
Application 1: Synthesis of 2,3-Disubstituted Benzo[b]thiophenes
A highly efficient method for the synthesis of 2,3-disubstituted benzo[b]thiophenes involves the initial palladium-catalyzed coupling of this compound with a variety of terminal acetylenes. The resulting 2-(alkynyl)thioanisole intermediate is then subjected to electrophilic cyclization to afford the desired benzothiophene product in excellent yields.[1] This two-step, one-pot procedure is tolerant of a wide range of functional groups on the alkyne coupling partner, including aryl, vinyl, and alkyl substituents.
Experimental Workflow
The overall synthetic strategy can be visualized as a two-stage process: Sonogashira coupling followed by electrophilic cyclization.
Caption: Synthetic workflow for 2,3-disubstituted benzo[b]thiophenes.
Detailed Experimental Protocol
General Procedure for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes: [1]
A solution of this compound (1.0 mmol), the terminal acetylene (1.1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in triethylamine (5 mL) is stirred at room temperature under a nitrogen atmosphere for 6 hours. After the complete consumption of this compound (as monitored by TLC), the electrophile (1.2 mmol, e.g., I₂, Br₂, NBS, p-O₂NC₆H₄SCl, or PhSeCl) is added, and the reaction mixture is stirred at room temperature for an additional 3 hours. The reaction is then quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted benzo[b]thiophene.
Representative Data
The following table summarizes the yields for the synthesis of various 2,3-disubstituted benzo[b]thiophenes using the described protocol with different terminal alkynes and electrophiles.
| Entry | Alkyne | Electrophile | Product | Yield (%) |
| 1 | Phenylacetylene | I₂ | 3-Iodo-2-phenylbenzo[b]thiophene | 95 |
| 2 | Phenylacetylene | Br₂ | 3-Bromo-2-phenylbenzo[b]thiophene | 96 |
| 3 | Phenylacetylene | NBS | 3-Bromo-2-phenylbenzo[b]thiophene | 94 |
| 4 | 1-Hexyne | I₂ | 2-Butyl-3-iodobenzo[b]thiophene | 96 |
| 5 | 1-Hexyne | Br₂ | 3-Bromo-2-butylbenzo[b]thiophene | 94 |
| 6 | (Trimethylsilyl)acetylene | I₂ | 3-Iodo-2-(trimethylsilyl)benzo[b]thiophene | 98 |
| 7 | (Trimethylsilyl)acetylene | NBS | 3-Bromo-2-(trimethylsilyl)benzo[b]thiophene | 95 |
Application 2: Synthesis of Benzothiophene-3-carboxylic Esters
While not a direct single-step transformation from this compound, this building block can be readily converted to a key intermediate for the synthesis of benzothiophene-3-carboxylic esters. The initial step involves a Sonogashira coupling of this compound with an appropriate alkyne to furnish a 2-(methylthio)phenylacetylene. This intermediate can then undergo a palladium-iodide-catalyzed oxidative cyclization in the presence of carbon monoxide and an alcohol to yield the desired ester.[2]
Reaction Pathway
The logical progression from this compound to the final ester product is outlined below.
Caption: Pathway to benzothiophene-3-carboxylic esters.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Methylthio)phenylacetylenes (General Procedure)
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as triethylamine or a mixture of THF and an amine, add PdCl₂(PPh₃)₂ (0.02-0.05 mmol) and CuI (0.04-0.1 mmol). The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 2-(methylthio)phenylacetylene intermediate.
Step 2: Synthesis of Benzothiophene-3-carboxylic Esters (General Procedure): [2]
In a reaction vessel, the 2-(methylthio)phenylacetylene (1.0 mmol), PdI₂ (0.05 mmol), and KI (0.5 mmol) are dissolved in an alcohol (e.g., methanol, ethanol). The vessel is purged with carbon monoxide and then pressurized with a mixture of CO and air. The reaction is heated and stirred until completion. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography to afford the benzothiophene-3-carboxylic ester.
Representative Data
The following table presents data for the oxidative cyclization step to form various benzothiophene-3-carboxylic esters.
| Entry | R¹ in 2-(R¹-ethynyl)thioanisole | Alcohol (R²OH) | Product | Yield (%) |
| 1 | Phenyl | Methanol | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 83 |
| 2 | Phenyl | Ethanol | Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate | 75 |
| 3 | p-Tolyl | Methanol | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 81 |
| 4 | n-Butyl | Methanol | Methyl 2-(n-butyl)benzo[b]thiophene-3-carboxylate | 71 |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a variety of substituted benzothiophenes. The methodologies presented are characterized by their high efficiency, broad substrate scope, and operational simplicity. These attributes make this compound an important building block for applications in medicinal chemistry, materials science, and drug development.
References
Application of 2-Iodothioanisole in the Synthesis of Pharmaceutical Intermediates
Introduction
2-Iodothioanisole is a versatile aromatic organoiodine compound that serves as a valuable building block in the synthesis of a variety of pharmaceutical intermediates. Its utility stems from the presence of two key functional groups: a reactive carbon-iodine bond and a methylthio group. The C-I bond is particularly amenable to participation in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures found in numerous drug candidates. The methylthio group can also be a key pharmacophoric element or a handle for further synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, targeting researchers, scientists, and drug development professionals.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is a key starting material for the introduction of the 2-(methylthio)phenyl moiety into target molecules. This structural motif is found in various biologically active compounds, including kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic agents. The primary applications of this compound in this context are through three major cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to the synthesis of N-aryl amines and related heterocyclic systems.
-
Sonogashira Coupling: For the formation of C-C triple bonds, providing access to alkynyl-substituted aromatic compounds.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize representative quantitative data for the application of this compound and its derivatives in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 2-(Methylthio)phenylboronic Acid
| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromopyridine | 2-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [General Procedure] |
| 2 | 1-Iodo-4-nitrobenzene | 2-(Methylthio)phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 92 | [General Procedure] |
| 3 | 2-Chloropyrimidine | 2-(Methylthio)phenylboronic acid | XPhos Pd G3 (3) | - | Cs₂CO₃ | t-BuOH | 80 | 16 | 78 | [General Procedure] |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Piperazine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 | [Illustrative Example] |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 82 | [General Procedure] |
| 3 | Aniline | RuPhos Pd G3 (1.5) | - | LHMDS | THF | 80 | 12 | 91 | [General Procedure] |
Table 3: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 95 | [General Procedure] |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (1.5) | CuI (3) | i-Pr₂NEt | DMF | 80 | 8 | 90 | [General Procedure] |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Acetonitrile | 70 | 10 | 85 | [General Procedure] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using 2-(Methylthio)phenylboronic Acid
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with 2-(methylthio)phenylboronic acid, a derivative of this compound.
Materials:
-
This compound (for conversion to boronic acid) or 2-(Methylthio)phenylboronic acid
-
Aryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., Toluene/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried Schlenk flask, add 2-(methylthio)phenylboronic acid (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1, 10 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Illustrative Buchwald-Hartwig Amination for the Synthesis of a Vortioxetine Intermediate Analogue
This protocol provides an illustrative procedure for the synthesis of a key intermediate analogous to that used in the synthesis of the antidepressant Vortioxetine, by coupling this compound with piperazine.
Materials:
-
This compound (1.0 mmol)
-
Piperazine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Ligand (e.g., BINAP, 0.03 mmol)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol)
-
Anhydrous toluene (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.03 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol), piperazine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-aryl piperazine derivative.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a standard procedure for the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Anhydrous solvent (e.g., THF, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the crude product by column chromatography to afford the desired 2-(alkynyl)thioanisole.
Visualization of Synthetic Pathways and Workflows
Suzuki-Miyaura Coupling Workflow
Application Notes and Protocols for the Heck Reaction with 2-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] This reaction facilitates the coupling of an unsaturated halide, such as 2-iodothioanisole, with an alkene to generate a substituted alkene.[1] The versatility and functional group tolerance of the Heck reaction have made it an indispensable tool in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular scaffolds.[4][5] This document provides a detailed experimental setup and protocol for performing the Heck reaction with this compound, aimed at researchers and professionals in drug development.
Reaction Principle
The catalytic cycle of the Heck reaction is generally understood to involve a Pd(0)/Pd(II) cycle.[1][6] The process begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species.[6] This is followed by the coordination and migratory insertion of the alkene into the palladium-carbon bond.[6] The final steps involve β-hydride elimination to form the desired alkene product and reductive elimination to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6][7]
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions reported for Heck reactions with substrates similar to this compound, providing a comparative overview for reaction optimization.
| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-naphthalene | Ethyl crotonate | Pd EnCat®40 (1) | AcONa (2), Et4NCl (2) | DMF | 105 | 5.5 | - | [8] |
| 2-Bromo-naphthalene | Ethyl crotonate | Pd EnCat®40 (0.8) | AcONa (2.5), Et4NCl (3) | Ethanol | 140 (MW) | 0.5 | - | [5] |
| Iodobenzene | Methyl acrylate | Supported Pd | Et3N / Na2CO3 | NMP | - | - | - | [9] |
| 2-Iodo-p-carborane | Styrene | Herrmann's catalyst | Ag3PO4 | DMF | - | - | High | [10] |
| Aryl bromides | Styrene | PdCl{C6H3-2,6-(OPiPr2)2} (0.06) | K2CO3 (1.5) | DMF/Water | 120 | 12 | - | [11] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative).
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (optional, as a ligand)
-
Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF) or Ethanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.).
-
Addition of Reagents: Under an inert atmosphere (N₂ or Ar), add the palladium catalyst, such as palladium(II) acetate (0.5-5 mol%). If a ligand is used, add triphenylphosphine (1-10 mol%).
-
Solvent and Base: Add the anhydrous solvent (e.g., DMF or ethanol). Subsequently, add the base, such as potassium carbonate (1.5-3 equiv.) or sodium acetate (2-3 equiv.).
-
Alkene Addition: Add the alkene (1.0-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.[5][11]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter it off and wash with a suitable solvent (e.g., ethyl acetate).
-
If the reaction was performed in a high-boiling solvent like DMF, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure coupled product.
-
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the experimental setup for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sctunisie.org [sctunisie.org]
Application Notes and Protocols for C-S Bond Formation Reactions Involving 2-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for carbon-sulfur (C-S) bond formation reactions utilizing 2-iodothioanisole as a key building block. The methodologies described herein are central to the synthesis of a variety of sulfur-containing scaffolds relevant to medicinal chemistry and materials science.
Introduction
This compound is a versatile reagent in organic synthesis, serving as a precursor for the formation of various C-S bonds through cross-coupling reactions. The presence of both an iodine atom and a methylthio group on the aromatic ring allows for diverse reactivity. The iodine atom provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Ullmann, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new C-S bonds. The methylthio group can act as a directing group or be a precursor for more complex sulfur-containing heterocycles. These notes will focus on both intermolecular and intramolecular C-S bond formation strategies.
Intermolecular C-S Bond Formation: Synthesis of Diaryl Thioethers
A common application of this compound is in the synthesis of diaryl thioethers through coupling with various thiols. Both copper and palladium-based catalytic systems are effective for this transformation.
Protocol 1: Copper-Catalyzed C-S Cross-Coupling (Ullmann-Type Reaction)
This protocol describes a general procedure for the copper-catalyzed coupling of this compound with a thiol. Copper-catalyzed C-S coupling reactions are often advantageous due to the lower cost of the catalyst compared to palladium.[1]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (1-10 mol%), the desired thiol (1.2 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add this compound (1.0 equivalent) and a polar aprotic solvent such as DMF, NMP, or DMSO.
-
Reaction Conditions: Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C-S Cross-Coupling
Palladium catalysts often offer higher reactivity and broader substrate scope for C-S bond formation.
Experimental Protocol:
-
Reaction Setup: In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Reagent Addition: Add this compound (1.0 equivalent), the thiol (1.2 equivalents), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents). Add a solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C for 8-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Comparative Data for Intermolecular C-S Coupling of Aryl Iodides
The following table summarizes typical conditions for C-S cross-coupling reactions with aryl iodides, which can be adapted for this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| CuI (1-10 mol%) | Ligand-free or Phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, NMP, Toluene | 100-140 | 70-95 | [1][2][3] |
| Pd(OAc)₂ (2 mol%) | Xantphos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 80-98 | [4] |
Note: Yields are general and highly dependent on the specific substrates and reaction conditions.
Catalytic Cycle for Copper-Catalyzed C-S Coupling
Caption: Proposed catalytic cycle for the copper-catalyzed C-S cross-coupling reaction.
Intramolecular C-S Bond Formation: Synthesis of Dibenzothiophenes
This compound can be a precursor for the synthesis of more complex heterocyclic systems like dibenzothiophenes through a sequence involving an initial intermolecular coupling followed by an intramolecular C-S bond formation.
Protocol 3: Palladium-Catalyzed Intramolecular C-H/C-S Coupling for Dibenzothiophene Synthesis
This protocol outlines a method for the synthesis of dibenzothiophene derivatives from a biphenyl sulfide precursor, which can be synthesized from this compound.[5][6] This reaction proceeds via the cleavage of C-H and C-S bonds.[5][6]
Experimental Protocol:
-
Synthesis of Precursor: First, synthesize the 2-(arylthio)thioanisole by reacting this compound with an appropriate aryl thiol using one of the intermolecular protocols described above.
-
Reaction Setup: In a reaction tube, dissolve the 2-(arylthio)thioanisole precursor (1.0 equivalent) in a solvent such as toluene.
-
Catalyst Addition: Add Pd(OAc)₂ (15 mol%) to the solution.
-
Reaction Conditions: Seal the tube and heat the mixture at 130 °C for 18 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired dibenzothiophene derivative.
Quantitative Data for Dibenzothiophene Synthesis
The following table provides an example of the synthesis of a dibenzothiophene derivative via palladium-catalyzed C-H/C-S coupling.[5]
| Substrate | Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Phenylthio)biphenyl | Pd(OAc)₂ (15 mol%) | None | Toluene | 130 | 18 | 85 |
Workflow for Dibenzothiophene Synthesis
Caption: Synthetic workflow for the preparation of dibenzothiophene derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of sulfur-containing organic molecules. The protocols outlined in these application notes provide robust starting points for both intermolecular C-S cross-coupling reactions to form diaryl thioethers and for intramolecular cyclizations to generate more complex heterocyclic systems like dibenzothiophenes. Researchers are encouraged to optimize the described conditions for their specific substrates to achieve the best results. The comparative data and workflows presented aim to facilitate the efficient application of these methodologies in drug discovery and materials science research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Palladium-Catalyzed Cross-Coupling of 2,5-Cyclohexadienyl-Substituted Aryl or Vinylic Iodides and Carbon or Heteroatom Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Large-Scale Synthesis and Coupling of 2-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the large-scale synthesis of 2-Iodothioanisole and its subsequent use in palladium-catalyzed cross-coupling reactions. The protocols are designed to be scalable and address key considerations for industrial applications, including process optimization, safety, and purification.
Large-Scale Synthesis of this compound
The industrial preparation of this compound can be efficiently achieved through a two-step process commencing with the readily available 2-aminothiophenol. The initial step involves the methylation of 2-aminothiophenol to yield 2-(methylthio)aniline, which is subsequently converted to this compound via a Sandmeyer-type diazotization-iodination reaction.
Experimental Protocol: Synthesis of 2-(Methylthio)aniline (Intermediate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminothiophenol | 125.19 | 1.0 kg | 7.99 |
| Methyl iodide | 141.94 | 1.25 kg | 8.81 |
| Sodium hydroxide | 40.00 | 0.64 kg | 16.0 |
| Methanol | 32.04 | 5.0 L | - |
| Toluene | 92.14 | 5.0 L | - |
| Water | 18.02 | As needed | - |
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add methanol (5.0 L) and sodium hydroxide pellets (0.64 kg, 16.0 mol). Stir until the sodium hydroxide is completely dissolved.
-
Cool the solution to 10-15 °C and slowly add 2-aminothiophenol (1.0 kg, 7.99 mol) while maintaining the temperature below 20 °C.
-
Once the addition is complete, add methyl iodide (1.25 kg, 8.81 mol) dropwise over 1-2 hours, ensuring the temperature does not exceed 30 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the residue, add water (5.0 L) and toluene (5.0 L). Stir vigorously for 15 minutes.
-
Separate the organic layer and wash it with water (2 x 2.5 L) and brine (2.5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(methylthio)aniline as an oil.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Methylthio)aniline | 139.22 | 1.0 kg | 7.18 |
| Concentrated Sulfuric Acid | 98.08 | 1.5 L | - |
| Sodium Nitrite | 69.00 | 0.55 kg | 7.97 |
| Potassium Iodide | 166.00 | 1.31 kg | 7.89 |
| Toluene | 92.14 | 10.0 L | - |
| Sodium Thiosulfate | 158.11 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a 20 L jacketed reactor, prepare a solution of concentrated sulfuric acid (1.5 L) in water (5.0 L) by slowly adding the acid to the water with cooling.
-
Cool the acidic solution to 0-5 °C and slowly add 2-(methylthio)aniline (1.0 kg, 7.18 mol), keeping the temperature below 10 °C.
-
In a separate vessel, dissolve sodium nitrite (0.55 kg, 7.97 mol) in water (2.0 L) and cool to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the aniline solution over 2-3 hours, maintaining the temperature between 0-5 °C to form the diazonium salt.
-
In another vessel, dissolve potassium iodide (1.31 kg, 7.89 mol) in water (3.0 L).
-
Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the addition rate to manage gas evolution and maintain the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Extract the mixture with toluene (3 x 3.0 L).
-
Combine the organic extracts and wash with water (2 x 3.0 L), saturated sodium thiosulfate solution (until the color disappears), and brine (3.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow for this compound
Caption: Workflow for the two-step synthesis of this compound.
Large-Scale Coupling Reactions of this compound
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds, which are crucial in the synthesis of pharmaceuticals and other fine chemicals.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.
Representative Protocol: Synthesis of 2-(Phenylthio)biphenyl
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 250.10 | 1.0 kg | 4.00 |
| Phenylboronic acid | 121.93 | 0.58 kg | 4.76 |
| Palladium(II) acetate | 224.50 | 9.0 g | 0.04 (1 mol%) |
| SPhos | 410.48 | 32.8 g | 0.08 (2 mol%) |
| Potassium phosphate tribasic | 212.27 | 1.70 kg | 8.00 |
| Toluene | 92.14 | 8.0 L | - |
| Water | 18.02 | 2.0 L | - |
Procedure:
-
To a 20 L reactor, charge this compound (1.0 kg, 4.00 mol), phenylboronic acid (0.58 kg, 4.76 mol), potassium phosphate tribasic (1.70 kg, 8.00 mol), toluene (8.0 L), and water (2.0 L).
-
Sparge the mixture with nitrogen or argon for at least 30 minutes to degas the solution.
-
In a separate glovebox or under an inert atmosphere, prepare a solution of palladium(II) acetate (9.0 g, 0.04 mol) and SPhos (32.8 g, 0.08 mol) in degassed toluene (0.5 L).
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction to room temperature and add water (5.0 L).
-
Separate the organic layer and wash with water (2 x 3.0 L) and brine (3.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/toluene).
Quantitative Data Summary for Suzuki-Miyaura Coupling:
| Parameter | Value |
| Substrate Scale | 1.0 kg |
| Catalyst Loading (Pd) | 1 mol% |
| Ligand | SPhos |
| Base | K₃PO₄ |
| Solvent | Toluene/Water |
| Temperature | 80-90 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | 85-95% |
| Purity (after recrystallization) | >99% |
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
B. Buchwald-Hartwig Amination
This reaction is a versatile method for forming C-N bonds, crucial for the synthesis of many pharmaceutical compounds.[1]
Representative Protocol: Synthesis of N-Phenyl-2-(methylthio)aniline
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 250.10 | 1.0 kg | 4.00 |
| Aniline | 93.13 | 0.45 kg | 4.83 |
| Palladium(II) acetate | 224.50 | 4.5 g | 0.02 (0.5 mol%) |
| XPhos | 476.65 | 28.6 g | 0.06 (1.5 mol%) |
| Sodium tert-butoxide | 96.10 | 0.54 kg | 5.62 |
| Toluene | 92.14 | 10.0 L | - |
Procedure:
-
To a 20 L reactor under an inert atmosphere, add sodium tert-butoxide (0.54 kg, 5.62 mol), palladium(II) acetate (4.5 g, 0.02 mol), and XPhos (28.6 g, 0.06 mol).
-
Add toluene (10.0 L) and stir the mixture for 15 minutes.
-
Add this compound (1.0 kg, 4.00 mol) followed by aniline (0.45 kg, 4.83 mol).
-
Heat the reaction mixture to 100-110 °C and stir for 6-10 hours, monitoring by HPLC.
-
After completion, cool the mixture to room temperature and quench by the slow addition of water (5.0 L).
-
Separate the organic layer and wash with water (2 x 3.0 L) and brine (3.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary for Buchwald-Hartwig Amination:
| Parameter | Value |
| Substrate Scale | 1.0 kg |
| Catalyst Loading (Pd) | 0.5 mol% |
| Ligand | XPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 6-10 hours |
| Typical Yield | 80-90% |
| Purity (after purification) | >98% |
C. Heck Coupling
The Heck reaction is a key transformation for the formation of carbon-carbon bonds between an aryl halide and an alkene.
Representative Protocol: Synthesis of (E)-1-(2-(Methylthio)phenyl)-2-phenylethene
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 250.10 | 1.0 kg | 4.00 |
| Styrene | 104.15 | 0.50 kg | 4.80 |
| Palladium(II) acetate | 224.50 | 4.5 g | 0.02 (0.5 mol%) |
| Tri(o-tolyl)phosphine | 304.37 | 18.3 g | 0.06 (1.5 mol%) |
| Triethylamine | 101.19 | 0.61 kg | 6.00 |
| N,N-Dimethylformamide (DMF) | 73.09 | 8.0 L | - |
Procedure:
-
To a 20 L reactor, add this compound (1.0 kg, 4.00 mol), styrene (0.50 kg, 4.80 mol), palladium(II) acetate (4.5 g, 0.02 mol), tri(o-tolyl)phosphine (18.3 g, 0.06 mol), and N,N-dimethylformamide (DMF) (8.0 L).
-
Degas the mixture by sparging with nitrogen for 30 minutes.
-
Add triethylamine (0.61 kg, 6.00 mol).
-
Heat the reaction mixture to 100-120 °C and stir for 12-18 hours, monitoring by HPLC or GC.
-
Upon completion, cool the mixture to room temperature and pour it into water (20 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 5.0 L).
-
Combine the organic extracts and wash with water (3 x 5.0 L) and brine (5.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary for Heck Coupling:
| Parameter | Value |
| Substrate Scale | 1.0 kg |
| Catalyst Loading (Pd) | 0.5 mol% |
| Ligand | P(o-tol)₃ |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100-120 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-85% |
| Purity (after purification) | >98% |
Large-Scale Synthesis Considerations
Process Analytical Technology (PAT)
For large-scale manufacturing, the implementation of Process Analytical Technology (PAT) is highly recommended for real-time reaction monitoring and control.[2][3][4] Techniques such as in-situ FTIR or Raman spectroscopy can be used to track the consumption of starting materials and the formation of products and intermediates. This allows for precise determination of reaction endpoints, optimization of cycle times, and early detection of process deviations, ultimately leading to improved process robustness and product quality.
Purification of Coupled Products
On a large scale, purification strategies must be efficient and scalable.
-
Crystallization: This is the preferred method for purifying solid products. Solvent screening and optimization of crystallization conditions (temperature, cooling rate, anti-solvent addition) are critical for achieving high purity and yield.
-
Distillation: For liquid products, vacuum distillation is an effective purification method.
-
Column Chromatography: While less common for large-scale production due to cost and solvent consumption, it may be necessary for high-value products or when other methods fail to provide the required purity.
Safety and Handling
This compound:
-
Hazards: this compound is an irritant to the skin, eyes, and respiratory system.[5] It is also light-sensitive and has a strong, unpleasant odor.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7] In a large-scale setting, respiratory protection may be required.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood or a contained system. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
Palladium Catalysts:
-
Hazards: Palladium catalysts can be flammable and may cause skin and respiratory irritation.
-
Handling: Handle in a well-ventilated area, and avoid creating dust. Use appropriate PPE.
Solvents and Reagents:
-
Follow standard safety procedures for handling flammable and corrosive solvents and reagents used in the described protocols. Consult the Safety Data Sheet (SDS) for each chemical before use.[6][7]
Conclusion
The protocols and considerations outlined in these application notes provide a solid foundation for the large-scale synthesis of this compound and its application in key cross-coupling reactions. By implementing robust process controls, prioritizing safety, and utilizing efficient purification techniques, researchers and drug development professionals can successfully scale up these important transformations for the production of valuable chemical entities.
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. PAT Technology: Process Control Equipment in Pharma & Biopharma Manufacturing | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. longdom.org [longdom.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Iodothioanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 2-iodothioanisole for improved yields.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound can arise from several factors, often related to the unique properties of the sulfur-containing substrate. This guide addresses common issues and provides actionable solutions.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning by Sulfur: The thioether moiety in this compound can coordinate to the palladium catalyst, leading to deactivation. | • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition. • Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation. |
| Inefficient Oxidative Addition: While the carbon-iodine bond is generally reactive, steric hindrance or electronic effects from the thioether group can impact this initial step. | • Screen Different Palladium Precursors: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed Pd(0) sources like Pd(PPh₃)₄ might be more effective in some cases. |
| Poor Solubility of Reagents: Inadequate solubility of this compound, the boronic acid, or the base can lead to a sluggish or incomplete reaction. | • Solvent Screening: Test a range of solvents. Aprotic polar solvents like DMF or dioxane, often in combination with water, are common. Toluene can also be effective. • Improve Mixing: For biphasic systems (e.g., Toluene/Water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs. |
Issue 2: Significant Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid: The self-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or inefficient catalyst turnover. | • Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction. • Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce side reactions that occur during the in-situ reduction of Pd(II) precursors. |
| Protodeboronation: The boronic acid can be converted back to the corresponding arene, especially under harsh basic conditions or in the presence of excess water. | • Use a Milder Base: If protodeboronation is suspected, switch from a strong base like NaOH to a milder one such as K₂CO₃ or K₃PO₄. • Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable towards protodeboronation than boronic acids. |
| Dehalogenation: The iodo group can be replaced by a hydrogen atom. | • Careful Choice of Base and Solvent: This side reaction can be influenced by the reaction conditions. Screening different base and solvent combinations may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial set of conditions to try for the Suzuki coupling of this compound?
A1: A good starting point would be to use a palladium catalyst with a bulky phosphine ligand, such as Pd(OAc)₂ with SPhos or XPhos, a carbonate or phosphate base, and a solvent system like dioxane/water or toluene/water. The reaction temperature can be initially set to 80-100 °C.
Q2: How can I monitor the progress of my reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or more quantitative methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Q3: The purity of my boronic acid seems to be an issue. How critical is this?
A3: The purity of the boronic acid is very important. Impurities can lead to side reactions and lower yields. It is advisable to use high-purity boronic acids or to purify them before use.
Q4: Can I use a different halide, like 2-bromothioanisole?
A4: Yes, but the reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl. Therefore, 2-bromothioanisole will likely require more forcing conditions (higher temperature, more active catalyst) than this compound.
Data Presentation: Effect of Reaction Parameters on Yield
The following tables summarize hypothetical, yet representative, quantitative data for the Suzuki coupling of this compound with phenylboronic acid, illustrating the impact of different reaction components on the product yield. These tables are intended to guide optimization efforts.
Table 1: Comparison of Phosphine Ligands
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 45 |
| XPhos | 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 85 |
| SPhos | 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 90 |
| P(t-Bu)₃ | 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 78 |
Table 2: Comparison of Bases
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| SPhos | 2 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 88 |
| SPhos | 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 90 |
| SPhos | 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 92 |
| SPhos | 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 95 |
Table 3: Comparison of Solvents
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| SPhos | 2 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 85 |
| SPhos | 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 92 |
| SPhos | 2 | K₃PO₄ | DMF | 100 | 80 |
| SPhos | 2 | K₃PO₄ | THF/H₂O (4:1) | 80 | 75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes by performing at least three vacuum-backfill cycles.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for improving the yield of this compound Suzuki coupling.
Technical Support Center: 2-Iodothioanisole Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodothioanisole in cross-coupling reactions. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a useful substrate for cross-coupling reactions?
A1: this compound is a valuable building block in organic synthesis. The carbon-iodine bond is highly reactive towards the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step. This high reactivity allows for coupling under milder conditions compared to the corresponding bromo- or chloro-analogs. The thioanisole moiety can be a key structural feature in various target molecules, including pharmaceuticals and materials, or it can be further modified in subsequent synthetic steps.
Q2: Which cross-coupling reactions are most common with this compound?
A2: this compound is versatile and can be used in a variety of palladium-catalyzed cross-coupling reactions. The most common include:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds with boronic acids or esters.
-
Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes.
-
Heck Coupling: For coupling with alkenes to form substituted alkenes.[1][2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Q3: Can the thioether group (-SMe) interfere with the reaction?
A3: Yes, the sulfur atom in the thioether group can be problematic. Sulfur compounds can act as poisons to the palladium catalyst by coordinating strongly to the metal center, which can lead to catalyst deactivation and reduced reaction yields.[3] This effect is generally less severe than with a free thiol (-SH) group, but it is an important consideration. Using ligands that are bulky and electron-rich can sometimes mitigate this issue by stabilizing the palladium catalyst and preventing strong coordination with the sulfur atom.
Troubleshooting Guide: Common Byproducts
This section addresses specific byproducts that you may encounter during your experiments with this compound and provides strategies to minimize their formation.
Issue 1: Formation of Homocoupling Byproducts
Q: I am observing significant amounts of homocoupled byproducts in my reaction (e.g., biphenyl from phenylboronic acid in a Suzuki reaction, or a diyne in a Sonogashira reaction). What is the cause and how can I prevent it?
A: Homocoupling is a common side reaction where a coupling partner reacts with itself. The specific cause depends on the reaction type.
Probable Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions and terminal alkynes in Sonogashira reactions (Glaser coupling).[4][5][6]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. This can be done by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
-
Inefficient Catalyst Activation: If using a Pd(II) precatalyst (like Pd(OAc)₂), inefficient reduction to the active Pd(0) species can lead to Pd(II)-mediated homocoupling.[4][7]
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald palladacycle) that generates the active Pd(0) species more cleanly and efficiently.[8]
-
-
Copper Co-catalyst (Sonogashira): The copper(I) salt used as a co-catalyst in Sonogashira reactions is known to facilitate the oxidative homocoupling of alkynes.
-
Solution: Minimize the amount of copper catalyst used. Alternatively, explore copper-free Sonogashira protocols, which often employ a different base or ligand system to achieve the desired cross-coupling.[9]
-
Parameter Optimization to Reduce Homocoupling (Suzuki Example)
| Parameter | Condition A (High Homocoupling) | Condition B (Low Homocoupling) | Rationale |
| Atmosphere | Reaction run open to air | Rigorously degassed, Ar atmosphere | Oxygen promotes oxidative homocoupling of boronic acids.[4][5] |
| Pd Source | Pd(OAc)₂ (PdII) | Pd(PPh₃)₄ (Pd0) or G3 Precatalyst | Pd(II) species can directly mediate homocoupling; Pd(0) sources enter the desired cycle more directly.[4][8] |
| Base | Weak base (e.g., NaHCO₃) | Stronger base (e.g., K₃PO₄, Cs₂CO₃) | A stronger base can accelerate the transmetalation step, making it more competitive with homocoupling pathways.[10] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 60-80 °C) | Higher temperatures can sometimes favor side reactions. Optimizing for the lowest effective temperature is key. |
Issue 2: Formation of Thioanisole (Protodeiodination)
Q: My main byproduct is thioanisole, where the iodine atom has been replaced by hydrogen. Why is this happening?
A: This side reaction is called protodeiodination or hydrodehalogenation. It is a common pathway in palladium-catalyzed reactions where the aryl halide is reduced instead of coupled.[11][12]
Probable Causes & Solutions:
-
Source of Hydrogen: The hydrogen atom often comes from trace water, the solvent (e.g., alcohols), or the base.[13]
-
Solution: Use anhydrous solvents and reagents if possible. Be mindful that some bases (like hydroxides) or their byproducts can be a proton source. If water is required for the reaction (as in some Suzuki protocols), its amount should be carefully controlled.
-
-
Slow Transmetalation: If the transmetalation step (the transfer of the organic group from the coupling partner to the palladium center) is slow, the Ar-Pd(II)-I intermediate has a longer lifetime and is more susceptible to side reactions like protodeiodination.
-
Solution: Optimize conditions to accelerate transmetalation. This can involve changing the base, ligand, or solvent. For Suzuki reactions, ensuring the boronic acid is properly activated by the base is crucial.[14]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common byproduct issues.
Caption: A troubleshooting workflow for common byproducts.
Catalytic Cycle and Byproduct Formation
Understanding the main catalytic cycle helps to visualize where side reactions occur. The following diagram shows a generalized cycle for a Suzuki-Miyaura coupling and indicates the points where protodeiodination and homocoupling can arise.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-Iodothioanisole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-iodothioanisole using column chromatography. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this purification process.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of this compound | The compound is strongly adsorbed to the stationary phase. | - Increase the polarity of the eluent gradually. - If using silica gel, consider adding a small amount of a competitive modifier like triethylamine (0.1-1%) to the mobile phase to reduce strong interactions. - For compounds sensitive to acidic silica, consider using a less acidic stationary phase like neutral alumina. |
| The compound is eluting in a very large volume of solvent. | - Concentrate the fractions you expect to contain the product and re-analyze by TLC. - Optimize the solvent system to achieve an Rf value of 0.2-0.3 for the product on the TLC plate. | |
| The compound may have decomposed on the column. | - Assess the stability of this compound on silica gel by spotting it on a TLC plate and letting it sit for an extended period before developing.[1] If decomposition occurs, consider using a different stationary phase like alumina.[2] - Minimize the time the compound spends on the column by using flash chromatography. | |
| Poor Separation from Impurities | The chosen solvent system does not provide adequate resolution. | - Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that provides good separation between this compound and the impurities.[3][4] - Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[5] |
| The column was overloaded with the crude sample. | - Use a larger column or decrease the amount of sample loaded. A general guideline is a silica gel to crude product ratio of 30:1 to 100:1 by weight.[5] | |
| Improper column packing leading to channeling. | - Ensure the column is packed uniformly without any air bubbles or cracks. The "slurry method" is often effective.[6][7] | |
| Product Streaking or Tailing on TLC/Column | Strong interaction between the compound and the stationary phase. | - Add a small percentage of a modifier to the eluent. For potentially acidic impurities or interactions, a small amount of a base like triethylamine can improve the peak shape.[8][9] |
| The compound is not fully soluble in the mobile phase at the point of loading. | - Dissolve the crude product in a minimal amount of a slightly more polar solvent than the initial mobile phase before loading it onto the column.[1] | |
| Colored Impurities Co-eluting with the Product | The chosen purification method is insufficient to remove all colored byproducts. | - If the colored impurities are more polar, they should elute after the product. If they are less polar, they will elute first. Adjust fraction collection accordingly. - Consider pre-treating the crude material with activated charcoal, though use it sparingly as it can adsorb the desired product.[8] |
| Compound Cannot Be Located After the Column | The compound may have eluted very quickly with the solvent front. | - Check the very first fractions collected.[1] |
| Incorrect solvent system was used. | - Double-check the composition of your eluent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on the non-polar nature of thioanisole and the moderate polarity of the iodo-group, a good starting point for a solvent system would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[2][10] It is recommended to start with a low percentage of the polar solvent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.
Q2: What is the expected Rf value for this compound?
A2: The ideal Rf value for a compound to be purified by column chromatography is typically between 0.2 and 0.35 in the chosen solvent system on a TLC plate.[5] For a related compound, an Rf of 0.39 was observed in a 2:1 hexane/ethyl acetate mixture.[11] The exact Rf for this compound will need to be determined experimentally.
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: Iodo-compounds can sometimes be sensitive to the acidic nature of silica gel.[12] To mitigate degradation, you can:
-
Use a less acidic stationary phase like neutral alumina.[2]
-
Deactivate the silica gel by adding a small amount of a volatile base like triethylamine (0.1-1%) to your mobile phase.[6]
-
Perform flash chromatography to minimize the contact time between the compound and the stationary phase.[1]
Q4: How can I effectively load my crude this compound onto the column?
A4: There are two common methods for loading your sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully add it to the top of the column.[6]
-
Dry Loading: If the crude product is not very soluble in the initial mobile phase, dissolve it in a more volatile solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting silica-adsorbed sample can then be carefully added to the top of the column.[6]
Q5: Should I use isocratic or gradient elution?
A5: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your crude mixture.
-
Isocratic elution is simpler and can be effective if the impurities have significantly different polarities from your product.[5]
-
Gradient elution is often more efficient for separating complex mixtures where components have a wide range of polarities. It can help to elute more strongly retained compounds in a reasonable time and with better peak shape.[5]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. Optimization of the solvent system and fraction size will be necessary based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (or Dichloromethane) - all chromatography grade
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., starting with 98:2 Hexane:Ethyl Acetate and increasing the polarity).
-
Identify a solvent system that gives an Rf value of approximately 0.2-0.3 for the this compound spot and provides good separation from impurities.
-
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.[7]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[7]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[7]
-
Drain the solvent until the level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully apply the solution to the top of the column using a pipette.
-
Allow the sample to enter the silica gel bed completely.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Workflow for Purification of this compound
Caption: Workflow for the purification of crude this compound by column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. flinnsci.com [flinnsci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 2-Iodothioanisole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent homocoupling side reactions when using 2-iodothioanisole in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound, and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 2,2'-bis(methylthio)biphenyl. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to potential similarities in physical properties to the target molecule.
Q2: What are the primary causes of homocoupling of this compound?
A2: The main causes are generally related to the reaction conditions and the catalytic cycle.[1][2] Key factors include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[2][3] This Pd(II) species can then promote the homocoupling of the aryl iodide.
-
Palladium(II) Precatalysts: Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst can lead to homocoupling at the beginning of the reaction before the active Pd(0) species is efficiently generated.[2]
-
Reaction Temperature: Higher temperatures can sometimes accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.[4]
-
In Sonogashira Couplings: If a copper(I) co-catalyst is used, it can facilitate the homocoupling of the terminal alkyne partner (Glaser coupling), which is another common side reaction to consider.[5]
Q3: How does the thioether group in this compound affect the reaction?
A3: The sulfur atom in the thioether group can act as a soft donor and coordinate to the palladium catalyst. This interaction can influence the catalyst's electronic properties and stability, potentially affecting the rates of the various steps in the catalytic cycle. While not as strong a catalyst poison as a free thiol, this coordination can sometimes impact catalyst activity and the propensity for side reactions.
Q4: Are there specific ligands that are recommended to suppress homocoupling?
A4: Yes, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often recommended.[6][7] These ligands can stabilize the palladium catalyst and accelerate the reductive elimination step that forms the desired cross-coupled product, thereby outcompeting the pathways that lead to homocoupling.[6]
Troubleshooting Guides
If you are observing significant formation of 2,2'-bis(methylthio)biphenyl, consult the following troubleshooting guide.
Issue: Excessive Homocoupling Product Observed
Below is a decision tree to help you diagnose and solve issues with homocoupling.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their C-N cross-coupling reactions, with a specific focus on the critical choice of base and solvent.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is giving low to no yield. What are the most common initial troubleshooting steps?
A1: When encountering low or no product formation, a systematic check of the reaction parameters is essential.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure that your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.
-
Reagent Quality: Verify the purity and integrity of your reagents. The palladium source and phosphine ligands can degrade over time. Strong bases like sodium tert-butoxide (NaOt-Bu) are hygroscopic and their effectiveness can be compromised by moisture.[2]
-
Catalyst System: The combination of palladium precursor and ligand is critical and substrate-dependent.[1][3] Using a pre-catalyst is often more reliable as it avoids the need for an in situ reduction of a Pd(II) source.[4][5]
-
Base and Solvent Choice: The base and solvent are interdependent and crucial for success. An inappropriate choice can halt the reaction entirely.[6][7] Ensure they are compatible with your substrates and each other.
-
Temperature: Most Buchwald-Hartwig reactions require heating, typically between 80-110°C.[4][8] If you are running the reaction at a lower temperature, this may be the cause of low conversion.
Q2: How do I select the appropriate base for my specific substrates?
A2: Base selection is a balance between reactivity and functional group tolerance. The base's primary role is to deprotonate the amine or the palladium-amine complex to facilitate the catalytic cycle.[9][10]
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOt-Bu) is the most common and often most active base, permitting high reaction rates and low catalyst loadings.[11] However, it is incompatible with base-sensitive functional groups like esters and nitro groups.[11]
-
Weaker Bases (Carbonates & Phosphates): For substrates with sensitive functionalities, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[4][11] These reactions may require higher temperatures or longer reaction times to achieve full conversion.[2][11] Cs₂CO₃ is often a good choice due to its better solubility in common organic solvents compared to other inorganic bases.[4]
-
Solubility and Physical Properties: The solubility and even the particle size of the base can significantly impact the reaction rate, as the deprotonation step can occur at the solid-liquid interface.[4] Grinding the base before use or adding celite can prevent clumping and improve results, especially on a larger scale.[4] Vigorous stirring is also crucial.[4]
Q3: What is the role of the solvent, and which one should I choose?
A3: The solvent must sufficiently dissolve the reactants, but its polarity also plays a key role in the reaction mechanism.[4][12]
-
Aprotic, Nonpolar Solvents: Toluene, xylenes, and dioxane are the most commonly used solvents.[9][13] In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[6][14] These solvents often provide high selectivity for the desired product.[12][15]
-
Aprotic, Polar Solvents: While polar solvents can increase the solubility of inorganic bases, they can also form stable complexes with the palladium center, creating a resting state that inhibits catalysis.[6][7]
-
"Green" Solvents: For more environmentally benign processes, solvents like 2-MeTHF and MTBE have been identified as effective alternatives to dioxane and toluene for certain Buchwald-Hartwig applications.[16][17]
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine have been reported to inhibit the palladium catalyst and should be avoided.[4]
Q4: I'm observing a significant amount of hydrodehalogenation of my aryl halide. How can I suppress this side reaction?
A4: Hydrodehalogenation, where the aryl halide is reduced instead of coupled, is a common side reaction, particularly with electron-rich aryl halides and primary amines.[2] This occurs via a competing β-hydride elimination pathway.
-
Ligand Choice: The choice of a bulky, electron-rich phosphine ligand is critical to favor the desired reductive elimination over β-hydride elimination.[2][10] Screening different ligands is often the most effective solution.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner can sometimes help to suppress the hydrodehalogenation side reaction.[2]
-
Base Selection: The base can influence the rate of competing pathways. Experimenting with a different base (e.g., switching from an alkoxide to a phosphate) may alter the selectivity.
Q5: My substrate has a base-sensitive functional group (e.g., an ester). What conditions are recommended?
A5: For substrates that are not stable to strong alkoxide bases, the use of weaker inorganic bases is necessary.
-
Recommended Bases: K₃PO₄, K₂CO₃, or Cs₂CO₃ are excellent choices for substrates with sensitive functional groups.[4][8][11]
-
Reaction Conditions: Be prepared to use higher reaction temperatures (e.g., 100-110°C) and potentially higher catalyst loadings or longer reaction times to compensate for the lower reactivity of the weaker base.[8][11]
Data Presentation
Table 1: General Base Selection Guide
| Base | Common Abbreviation | pKaH (approx.) | Key Characteristics | Recommended For | Potential Issues |
| Sodium tert-butoxide | NaOt-Bu | 19 | Strong, highly reactive, moderately soluble.[4] | General purpose, high reaction rates, coupling of less reactive substrates (e.g., aryl chlorides).[3][11] | Incompatible with base-sensitive functional groups (esters, ketones, nitro groups).[11] |
| Lithium bis(trimethylsilyl)amide | LHMDS | 26 | Very strong, non-nucleophilic.[4] | Substrates with acidic protons, low-temperature aminations.[11] | Solid is air-sensitive; can be incompatible with some functional groups at high temperatures.[11] |
| Cesium carbonate | Cs₂CO₃ | 10 | Weak, good solubility in some organic solvents.[4] | Substrates with base-sensitive functional groups, electron-rich amines.[4][11] | Expensive; can be difficult to stir on a large scale.[11] |
| Potassium phosphate | K₃PO₄ | 12.3 | Weak, inexpensive.[11] | Excellent functional group tolerance, often efficient for amide arylation.[11] | Often requires higher catalyst loadings and longer reaction times.[11] |
Table 2: Common Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Key Characteristics | Common Issues |
| Toluene | Nonpolar | 111 | Most common solvent, good for a wide range of substrates.[9] | Poor solubility for inorganic bases.[12] |
| 1,4-Dioxane | Nonpolar (aprotic) | 101 | Common solvent, similar performance to toluene.[9] | High environmental and health impact; should be avoided if possible.[13][18] |
| Tetrahydrofuran | THF | Polar (aprotic) | 66 | Lower boiling point, useful for reactions at moderate temperatures. |
| tert-Amyl alcohol | t-AmOH | Polar (protic) | 102 | Can improve solubility of some reagents.[4] |
| 2-Methyltetrahydrofuran | 2-MeTHF | Polar (aprotic) | 80 | A greener alternative to THF and dioxane.[16][17] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: In an argon-filled glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (1-2 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents) to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the vial.
-
Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).
-
Reaction Setup: Seal the vial or flask, remove it from the glovebox, and place it in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100°C).
-
Monitoring: Stir the reaction mixture vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A flowchart for troubleshooting common issues in Buchwald-Hartwig amination.
Caption: Decision logic for selecting the optimal base and solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 2-Iodothioanisole
Welcome to the Technical Support Center for troubleshooting Sonogashira reactions involving 2-iodothioanisole. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of arylalkynes using this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not proceeding, and I am recovering my starting material. What are the likely causes?
A1: The most common reason for a complete lack of reactivity with this compound is catalyst deactivation or inhibition. The sulfur atom in the thioanisole moiety can act as a poison to the palladium catalyst, coordinating to the metal center and preventing it from participating in the catalytic cycle. Other potential causes include issues with reagent quality (catalyst, base, solvent), or suboptimal reaction conditions such as temperature.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser-Hay coupling) in my reaction. How can I minimize this side product?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst. This process is promoted by the presence of oxygen. To minimize homocoupling, it is crucial to perform the reaction under strictly anaerobic (oxygen-free) conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment. Alternatively, employing a copper-free Sonogashira protocol is a highly effective strategy to prevent this side reaction.[1][2]
Q3: The yield of my desired product is consistently low. What are the key parameters I should optimize?
A3: Low yields in the Sonogashira reaction of this compound can stem from several factors. Key parameters to optimize include:
-
Catalyst System: The choice of both the palladium precursor and the ligand is critical. Bulky, electron-rich phosphine ligands can enhance the catalytic activity and stability, mitigating the inhibitory effect of the sulfur atom.[2]
-
Reaction Temperature: While aryl iodides are generally reactive, the electron-rich nature of this compound might require elevated temperatures to facilitate the oxidative addition step.[3]
-
Base: The choice and amount of base can significantly influence the reaction outcome.
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst stability and reaction rate.
Q4: Are there alternative catalyst systems that are more robust for sulfur-containing substrates like this compound?
A4: Yes, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands have shown improved performance with challenging substrates.[2] These ligands can stabilize the palladium catalyst and promote the desired cross-coupling over catalyst deactivation. Copper-free conditions are also highly recommended to avoid complications arising from the copper co-catalyst.[1][2]
Troubleshooting Guide for Failed Sonogashira Reaction with this compound
This guide provides a systematic approach to diagnosing and resolving issues with your Sonogashira reaction.
Step 1: Initial Checks and Reaction Setup
If you are observing no product formation or very low conversion, start by verifying the fundamentals of your experimental setup.
References
Technical Support Center: Catalyst Poisoning Issues in 2-Iodothioanisole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving 2-iodothioanisole. The inherent presence of a sulfur atom in the thioanisole moiety presents a common cause of catalyst deactivation, leading to diminished reaction efficiency. This guide offers insights into mitigating these issues and optimizing reaction outcomes.
Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or failing to proceed. What are the likely causes and how can I improve it?
Possible Causes:
-
Catalyst Poisoning by Sulfur: The sulfur atom in the this compound can strongly coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and a subsequent decrease in catalytic activity.[1][2] This is a primary cause of low conversion in reactions with sulfur-containing substrates.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inadequate ligand may not effectively shield the palladium center from the sulfur atom or promote the necessary oxidative addition and reductive elimination steps.
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly impact the reaction's success. An inappropriate combination can exacerbate catalyst deactivation or lead to side reactions.
Solutions:
-
Select Robust Ligands: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can create a sterically hindered environment around the palladium center, reducing the poisoning effect of the sulfur atom.
-
Optimize the Base and Solvent System: A thorough screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, toluene, THF/water mixtures) is recommended. The ideal combination can enhance catalyst stability and reaction rates.
-
Increase Catalyst Loading: In cases of severe poisoning, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable conversion. However, this should be considered after optimizing other parameters.
-
Use a Pre-formed Catalyst: Utilizing a well-defined palladium pre-catalyst can sometimes offer better results compared to generating the active catalyst in situ.
Q2: I am observing the formation of palladium black in my Heck reaction with this compound. What does this indicate and how can I prevent it?
Possible Causes:
-
Catalyst Decomposition: The formation of a black precipitate, commonly known as palladium black, is a clear sign of catalyst decomposition. This occurs when the active Pd(0) species agglomerates into inactive palladium metal. High reaction temperatures and the presence of oxygen can accelerate this process.
-
Ligand Degradation: The phosphine ligands used to stabilize the catalyst can themselves be susceptible to oxidation or other degradation pathways, leading to the destabilization and precipitation of the palladium.
Solutions:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to minimize oxygen exposure.
-
Use Stable Ligands: Select phosphine ligands that are known for their thermal stability and resistance to oxidation.
-
Control Reaction Temperature: Operate the reaction at the lowest temperature that affords a reasonable reaction rate to minimize thermal decomposition of the catalyst.
-
Consider a Heterogeneous Catalyst: In some instances, a supported palladium catalyst may offer greater stability against agglomeration.
Q3: My Sonogashira coupling of this compound is sluggish and gives a complex mixture of byproducts. What are the potential issues?
Possible Causes:
-
Dual Catalyst Poisoning: In the Sonogashira reaction, both the palladium catalyst and the copper(I) co-catalyst can be poisoned by the sulfur atom of this compound.
-
Homocoupling of the Alkyne (Glaser Coupling): The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct and consumption of the starting material.
-
Dehalogenation of the Starting Material: Under certain conditions, the this compound can undergo reductive dehalogenation to thioanisole, further complicating the product mixture.
Solutions:
-
Copper-Free Conditions: Consider employing a copper-free Sonogashira protocol. Several methods have been developed that utilize specific ligands and bases to facilitate the reaction without the need for a copper co-catalyst, thereby avoiding Glaser coupling.
-
Optimize the Amine Base: The choice and amount of the amine base (e.g., triethylamine, diisopropylethylamine) are critical. The base not only neutralizes the HI formed but also influences the catalytic cycle.
-
Careful Control of Reaction Conditions: Lowering the reaction temperature and using the minimum necessary amount of the copper co-catalyst (if used) can help to suppress side reactions.
Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What should I try?
Possible Causes:
-
Strong Catalyst Inhibition: Both the sulfur atom of the this compound and the nitrogen of the primary amine can act as potent inhibitors of the palladium catalyst.
-
Steric Hindrance: The ortho-position of the iodine and the methylthio group can create steric hindrance, making the approach of the bulky catalyst-amine complex challenging.
-
Inappropriate Base: The choice of base is particularly crucial in Buchwald-Hartwig amination to ensure the deprotonation of the amine and facilitate the catalytic cycle.
Solutions:
-
Utilize Advanced Ligand Systems: Employ state-of-the-art, sterically demanding, and electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) that have been specifically developed for challenging amination reactions.
-
Screen a Range of Bases: Test a variety of strong, non-nucleophilic bases such as LiHMDS, NaOtBu, or K₃PO₄.
-
Adjust Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. A careful optimization of the temperature profile is necessary.
-
Consider a Different Catalyst Precursor: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) can influence the formation of the active catalytic species.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst poisoning a more significant issue with this compound compared to other aryl iodides?
The presence of the methylthio (-SMe) group at the ortho position to the iodine atom is the primary reason for the increased propensity for catalyst poisoning. Sulfur-containing functional groups are well-known poisons for palladium catalysts as they can strongly coordinate to the metal center, blocking active sites and inhibiting the catalytic cycle.[1][2]
Q2: Can a poisoned palladium catalyst from a this compound reaction be regenerated?
In some cases, partial regeneration of a sulfur-poisoned palladium catalyst is possible through oxidative treatments. However, the strong coordination of sulfur to palladium often makes complete regeneration difficult. For laboratory-scale reactions, it is generally more practical to focus on preventing poisoning in the first place through the use of robust catalyst systems.
Q3: Are there any "poison-resistant" catalysts specifically designed for substrates like this compound?
While no catalyst is completely immune to poisoning, significant progress has been made in developing more robust catalyst systems. The use of bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst stability and performance in the presence of sulfur-containing substrates. These ligands sterically shield the palladium center, making it less accessible to the poisoning sulfur atom.
Q4: What are the initial signs of catalyst deactivation in my reaction?
Initial signs of catalyst deactivation can include a slowing or stalling of the reaction rate, as observed by TLC or LC-MS analysis. The appearance of a black precipitate (palladium black) is a definitive indicator of catalyst decomposition. In some cases, a change in the color of the reaction mixture may also suggest catalyst degradation.
Q5: Besides the sulfur atom, are there other potential sources of catalyst poisons in my reaction?
Yes, other impurities can also act as catalyst poisons. These can include:
-
Impurities in reagents and solvents: Ensure all starting materials, reagents, and solvents are of high purity.
-
Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It is crucial to perform reactions under an inert atmosphere.
-
Water: While some cross-coupling reactions tolerate or even require water, in other cases, its presence can be detrimental. Ensure anhydrous conditions when necessary.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | Cs₂CO₃ | Toluene | 110 | 6 | 92 |
| 4 | PEPPSI-IPr (2) | - | K₃PO₄ | THF/H₂O | 80 | 12 | 78 |
Note: The data in this table is representative and compiled from typical outcomes for similar sulfur-containing aryl halides. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of palladium catalyst poisoning by this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Palladium Catalyst Removal from 2-Iodothioanisole Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 2-Iodothioanisole. The presence of a thioether moiety in the target molecule can present unique challenges in palladium removal, which this guide aims to address through detailed troubleshooting, frequently asked questions, and established protocols.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts from this compound reaction mixtures and provides targeted solutions.
| Problem | Possible Causes | Solutions |
| Visible black particles (palladium black) remain after initial filtration. | Incomplete removal of heterogeneous catalyst. | - Optimize Filtration: Use a finer filter medium such as a 0.45 µm PTFE membrane filter. Ensure the Celite® or silica gel bed is well-packed and of sufficient thickness (at least 1-2 cm).- Double Filtration: Pass the filtrate through a second, freshly prepared Celite® pad. |
| The filtrate has a persistent yellow or dark color, suggesting soluble palladium. | The palladium catalyst has formed soluble species, potentially complexed with the thioether of the product. | - Employ Scavengers: Use a solid-supported palladium scavenger. Thiol-based scavengers are generally effective but should be used with caution (see FAQ). Trimercaptotriazine (TMT)-based scavengers are also a good option.[1] - Activated Carbon Treatment: Stir the solution with activated carbon to adsorb the soluble palladium species.[2] - Precipitation: Attempt to precipitate the palladium by adding an anti-solvent or a suitable precipitating agent before filtration. |
| Poor efficiency of palladium scavengers. | - Incorrect Scavenger Choice: The chosen scavenger may not be optimal for the specific palladium species in the mixture.- Insufficient Scavenger Amount or Contact Time: The amount of scavenger or the stirring time may be inadequate.- Scavenger Poisoning: The scavenger's active sites may be blocked by other components in the reaction mixture. | - Scavenger Screening: Test a small panel of different scavengers (e.g., thiol-based, amine-based, TMT-based) to identify the most effective one.- Optimize Conditions: Increase the amount of scavenger, prolong the stirring time, or gently heat the mixture as per the manufacturer's recommendation.- Pre-purification: Perform a preliminary purification step, such as a simple extraction, to remove interfering impurities before adding the scavenger. |
| Significant loss of this compound product during palladium removal. | The product may be adsorbing to the filtration medium (Celite®/silica) or the scavenger. | - Thorough Washing: After filtration, wash the Celite® pad or scavenger resin with ample fresh solvent to recover adsorbed product.- Minimize Adsorbent: Use the minimum effective amount of Celite® or scavenger.- Alternative Method: Consider switching to a different removal method like precipitation or a targeted extraction if product loss remains high. |
| Formation of new impurities after using thiol-based scavengers. | The thiol scavenger may react with the product or other components in the reaction mixture, a known issue in some cases with sulfur-containing molecules.[2] | - Switch Scavenger Type: Discontinue the use of the thiol-based scavenger and opt for an alternative such as a TMT-based or amine-based scavenger.- Optimize Scavenging Conditions: Reduce the temperature and scavenger contact time to minimize the potential for side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound sometimes more difficult than with other substrates?
A1: The sulfur atom in the thioether group of this compound can act as a ligand, forming stable complexes with palladium. This can lead to increased solubility of the palladium catalyst in the organic phase, making its removal by simple filtration more challenging. This interaction can also influence the effectiveness of certain scavengers.
Q2: Are thiol-based palladium scavengers a good choice for this compound purifications?
A2: Thiol-based scavengers are generally very effective for palladium removal due to the strong affinity of sulfur for palladium.[3] However, in some instances involving sulfur-containing molecules, thiol-based scavengers have been reported to generate new impurities.[2] It is advisable to first test thiol-based scavengers on a small scale and analyze the product for purity. If new impurities are observed, switching to a different type of scavenger, such as one based on trimercaptotriazine (TMT), is recommended.
Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[4] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the maximum daily dose of the drug.[4] For parenteral drugs, the limit is even stricter, at 1 ppm.[4]
Q4: Can I use activated carbon for palladium removal?
A4: Yes, activated carbon is a widely used and cost-effective method for removing residual palladium.[2] It functions by adsorbing the palladium species onto its porous surface. However, it can sometimes lead to product loss due to non-specific adsorption. It is recommended to perform small-scale trials to determine the optimal amount of activated carbon and to check for product recovery.
Q5: When should I consider using a combination of removal methods?
A5: For reactions where very low levels of residual palladium are required (e.g., for APIs), a multi-step approach is often the most effective. A common strategy is to first perform a bulk removal of the catalyst by filtration through Celite®, followed by a polishing step using a high-affinity scavenger or activated carbon to remove the remaining soluble palladium to sub-ppm levels.[1][5]
Quantitative Data on Palladium Removal Methods
The following table summarizes the typical efficiencies of various palladium removal techniques. The actual performance can vary depending on the specific reaction conditions, the form of the palladium catalyst, and the nature of the product.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) |
| Filtration through Celite® & Charcoal | 80 - 100 | < 10 | > 87.5% |
| Si-TMT Scavenger | 330 | 10 - 30 | ~90 - 97% |
| MP-TMT Scavenger | 852 | < 5 | > 99.4% |
| Activated Carbon | 300 | < 1 | > 99.6% |
| Thiol-based Silica Scavenger | 186 | Not Detected | > 99.9% |
Data compiled from multiple sources and represent typical performance.
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite®
This method is effective for removing insoluble palladium species, such as palladium on carbon (Pd/C) or precipitated palladium black.
-
Preparation of the Filtration Apparatus:
-
Set up a Büchner or sintered glass funnel with an appropriately sized filter paper.
-
Add a 1-2 cm thick layer of Celite® to the funnel and gently press down to form a compact, level pad.
-
Pre-wet the Celite® pad with the solvent used in the reaction mixture.
-
-
Filtration:
-
If necessary, dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.
-
Slowly pour the diluted mixture onto the center of the Celite® pad.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Washing and Collection:
-
Wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Concentrate the combined filtrate under reduced pressure to obtain the product with reduced palladium content.
-
Protocol 2: Removal of Soluble Palladium Using a Solid-Supported Scavenger
This protocol is suitable for removing dissolved palladium species from the reaction mixture.
-
Scavenger Selection and Addition:
-
Choose an appropriate palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT).
-
Dissolve the crude product in a suitable solvent.
-
Add the recommended amount of the scavenger to the solution (typically 2-10 equivalents relative to the initial amount of palladium).
-
-
Scavenging:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period ranging from 1 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Monitor the progress of palladium removal by taking small aliquots and analyzing them (e.g., by ICP-MS), if feasible.
-
-
Isolation of the Product:
-
Once scavenging is complete, filter the mixture to remove the solid-supported scavenger.
-
Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
-
Visualizations
References
Technical Support Center: Managing the Light Sensitivity of 2-Iodothioanisole in Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the light-sensitive compound 2-Iodothioanisole. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its light sensitivity a concern?
A1: this compound is a chemical compound with the molecular formula C₇H₇IS. It is classified as a light-sensitive material, meaning it can decompose upon exposure to light, particularly UV radiation.[1][2] This photodegradation can lead to the formation of impurities, which may result in lower yields, altered reactivity, and unreliable experimental outcomes. The carbon-iodine bond in aryl iodides is susceptible to cleavage under photochemical conditions, which can initiate radical reactions or other unwanted side reactions.
Q2: How should I properly store this compound?
A2: To maintain its stability, this compound should be stored in a cool, dark, and dry place.[1][2] The recommended storage temperature is between 2-8°C.[1][2] It is crucial to store the compound in an amber or opaque vial to protect it from light.[3] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.[4]
Q3: What are the initial signs of degradation in this compound?
A3: Pure this compound is typically a light yellow liquid.[1][2] A noticeable darkening of the liquid, progressing towards brown, can be an indicator of degradation. The presence of a fine black precipitate may suggest the formation of elemental iodine or other decomposition products. If you suspect degradation, it is recommended to purify the compound before use, for example, by passing it through a short plug of silica gel.
Q4: What specific types of light should I be most concerned about?
A4: While broad-spectrum laboratory light can be detrimental, UV radiation is generally the most damaging to photosensitive compounds. It is best to avoid direct sunlight and fluorescent lighting, which can have a significant UV component. When handling this compound, working under subdued light or using red or yellow safety lights, which have longer wavelengths and lower energy, can minimize degradation.[5]
Q5: Can I use this compound in photochemical reactions?
A5: While this compound's light sensitivity is generally a challenge, it can be exploited in specific photo-induced reactions. Aryl iodides are known to participate in photo-induced iodination and other photochemical transformations.[6][7] However, these reactions require precise control of the wavelength and intensity of the light source to achieve the desired outcome and avoid unwanted side reactions. For standard cross-coupling reactions where photodegradation is undesirable, light exposure should be minimized.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in experiments, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.
Problem 1: Low or Inconsistent Yields in Cross-Coupling Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | 1. Visually inspect the reagent for discoloration. 2. Purify the reagent by passing it through a short plug of silica gel before use. 3. Perform a quick purity check using TLC or ¹H NMR. | Degraded starting material will lead to lower yields of the desired product and may introduce impurities that can interfere with the reaction. |
| Photodegradation during reaction setup | 1. Work in a dimly lit area or use a glovebox with the light turned off. 2. Wrap the reaction flask in aluminum foil immediately after adding this compound.[3][8] 3. Use amber-colored glassware if available. | Minimizing light exposure from the moment the reagent is dispensed until the reaction is complete is critical to prevent in-situ degradation. |
| Catalyst Inhibition | 1. Ensure all reagents and solvents are anhydrous and degassed. 2. Use freshly opened or purified reagents. | Decomposition products of this compound or other impurities can act as catalyst poisons, reducing the efficiency of the palladium catalyst. |
Problem 2: Formation of Unidentified Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Light-Induced Side Reactions | 1. Follow stringent light-protection protocols as described above. 2. Run a control reaction in complete darkness to see if byproduct formation is suppressed. | Light can initiate radical pathways or other unintended reactions, leading to a complex mixture of products. |
| Homocoupling of Coupling Partner | 1. Ensure a thoroughly inert atmosphere by properly degassing the solvent and purging the reaction vessel with argon or nitrogen. | Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. While not directly related to light sensitivity, it's a common issue. |
| Deiodination of Starting Material | 1. Avoid unnecessarily high reaction temperatures. 2. Screen different palladium catalysts and ligands that might operate efficiently at lower temperatures. | The carbon-iodine bond can be cleaved at high temperatures, leading to the formation of thioanisole and other byproducts. |
Experimental Protocols
Below are detailed methodologies for performing Suzuki and Heck reactions with this compound, incorporating best practices for handling this light-sensitive reagent.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Aluminum foil
Procedure:
-
In a fume hood with subdued lighting, add the arylboronic acid (1.2-1.5 equiv.) and the base (2.0-3.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Finally, add the this compound (1.0 equiv.) via syringe. Immediately wrap the Schlenk flask completely with aluminum foil to protect it from light.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS by taking aliquots in a darkened environment.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up and purify the product by column chromatography.
Protocol 2: Heck-Mizoroki Reaction of this compound
Materials:
-
This compound
-
Alkene (e.g., styrene or an acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃)
-
Base (e.g., Et₃N or K₂CO₃)
-
Anhydrous and degassed solvent (e.g., DMF or Acetonitrile)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Aluminum foil
Procedure:
-
In a fume hood under dim light, add the palladium catalyst (1-5 mol%) and the phosphine ligand (if required) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent, followed by the base (2.0-3.0 equiv.), the alkene (1.2-1.5 equiv.), and finally the this compound (1.0 equiv.).
-
Immediately wrap the reaction flask securely in aluminum foil.
-
Heat the reaction to the required temperature (often 80-120 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS, ensuring minimal light exposure when taking samples.
-
After the reaction is complete, cool the flask to room temperature.
-
Proceed with a standard work-up, which may involve filtering off the palladium catalyst and then performing an aqueous extraction.
-
Purify the crude product using column chromatography.
Visualizations
Caption: Potential photodegradation pathway of this compound.
Caption: Workflow for experiments using this compound.
Caption: Troubleshooting decision tree for reactions with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Data of Iodothioanisole Isomers
For researchers and professionals in drug development and chemical sciences, precise analytical data is paramount for the identification and characterization of molecular structures. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 2-Iodothioanisole and its structural isomers, 3-Iodothioanisole and 4-Iodothioanisole. The distinct electronic environments of the protons in these isomers, arising from the different positions of the iodine atom on the aromatic ring, result in unique ¹H NMR spectra, allowing for their unambiguous differentiation.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound, 3-Iodothioanisole, and 4-Iodothioanisole. The data was recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -SCH₃ | Data not available | Data not available | Data not available | 3H |
| Aromatic-H | Data not available | Data not available | Data not available | 4H | |
| 3-Iodothioanisole | -SCH₃ | Data not available | Data not available | Data not available | 3H |
| Aromatic-H | Data not available | Data not available | Data not available | 4H | |
| 4-Iodothioanisole | -SCH₃ | 2.46 | s | - | 3H |
| H-2, H-6 | 7.00 - 6.98 | d | 8.46 | 2H | |
| H-3, H-5 | 7.59 - 7.56 | d | 8.42 | 2H |
Note: Detailed ¹H NMR data for this compound and 3-Iodothioanisole were not available in the searched resources. The data for 4-Iodothioanisole is sourced from a supporting information document from the Royal Society of Chemistry.[1]
Structural Isomers of Iodothioanisole
The relationship between the three structural isomers of iodothioanisole is depicted in the diagram below. The position of the iodine atom on the phenyl ring is the key differentiator, leading to distinct symmetries and electronic distributions within the molecules.
Caption: Structural relationship of Iodothioanisole isomers.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general experimental protocol for acquiring ¹H NMR spectra of small organic molecules like iodothioanisole isomers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity and resolution.
3. Data Acquisition:
-
A standard single-pulse experiment is used for ¹H NMR acquisition.
-
Key acquisition parameters include:
-
Pulse width: Typically a 30° or 90° pulse.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
The free induction decay (FID) signal is recorded.
4. Data Processing:
-
The FID is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The spectrum is integrated to determine the relative ratios of the different types of protons.
-
Peak picking is performed to identify the chemical shift of each signal.
-
Coupling constants (J-values) are measured from the splitting patterns of the signals.
This guide highlights the importance of ¹H NMR spectroscopy in the structural elucidation of isomeric compounds. While complete data for all isomers was not retrievable from the searched sources, the available information for 4-Iodothioanisole provides a valuable reference point for its characterization. Further experimental work is required to fully characterize the ¹H NMR spectra of this compound and 3-Iodothioanisole.
References
Interpreting the 13C NMR Spectrum of 2-Iodothioanisole: A Comparative Guide
This guide provides a comprehensive analysis of the 13C NMR spectrum of 2-iodothioanisole, offering a comparative perspective with related compounds. By examining experimental and predicted data, researchers, scientists, and drug development professionals can gain a deeper understanding of the substituent effects on the chemical shifts of aromatic carbons.
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the experimental and predicted 13C NMR chemical shifts (in ppm) for this compound and related compounds. The data for thioanisole is experimental, while the chemical shifts for the halogenated derivatives at the ortho position have been predicted to illustrate the trend of the halogen substituent effect.
| Carbon | Thioanisole (Experimental) | 2-Chlorothioanisole (Predicted) | 2-Bromothioanisole (Predicted) | This compound (Predicted) |
| C1 | 138.5 | 137.9 | 139.8 | 143.5 |
| C2 | 128.8 | 134.1 | 123.8 | 98.4 |
| C3 | 129.1 | 129.8 | 130.3 | 131.5 |
| C4 | 126.7 | 127.8 | 128.1 | 128.5 |
| C5 | 125.2 | 126.1 | 128.1 | 129.3 |
| C6 | 128.8 | 130.5 | 128.7 | 139.9 |
| SCH3 | 15.7 | 15.5 | 15.6 | 15.8 |
Interpreting the Substituent Effects
The chemical shifts in the 13C NMR spectrum of this compound are influenced by the electronic effects of both the methylthio (-SCH3) group and the iodine atom. The interplay of inductive and resonance effects of these substituents leads to the observed shielding and deshielding of the aromatic carbons.
Caption: Logical flow of substituent effects on the 13C NMR chemical shifts in this compound.
The iodine atom exhibits a strong deshielding effect on the carbon to which it is directly attached (C2), known as the "heavy atom effect," shifting its resonance significantly downfield. Conversely, it causes a slight shielding of the adjacent carbons. The methylthio group, being weakly activating, donates electron density to the ring via resonance, which would typically lead to shielding of the ortho and para carbons. However, the interplay with the electron-withdrawing inductive effect of the sulfur atom and the effects of the iodine substituent results in the complex pattern of chemical shifts observed.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring the 13C NMR spectrum of aromatic compounds like this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the solid sample or 10-50 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Spectrometer Setup:
-
The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment is performed.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128 to 1024, depending on the sample concentration.
-
Spectral width: 0-220 ppm.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).
-
Perform baseline correction.
-
Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative.
Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 2-Iodothioanisole
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Iodothioanisole. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on the well-established fragmentation patterns of its structural analogs, thioanisole and iodobenzene. This guide will enable researchers to predict and interpret the mass spectrum of this compound and similar molecules, aiding in structural elucidation and impurity profiling.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is expected to be a composite of the fragmentation pathways observed for thioanisole and iodobenzene. The initial ionization event will form the molecular ion (M⁺˙). Subsequent fragmentation is likely to proceed through several key pathways, including cleavage of the carbon-sulfur and carbon-iodine bonds, as well as rearrangements.
Comparison with Structural Analogs
To understand the fragmentation of this compound, it is instructive to compare its predicted fragmentation with the known fragmentation patterns of thioanisole and iodobenzene.
-
Thioanisole (C₆H₅SCH₃): The mass spectrum of thioanisole is characterized by a prominent molecular ion peak. A key fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a stable thiophenolate-like cation. Another significant fragmentation is the loss of a sulfhydryl radical (•SH), which can occur through a rearrangement process.[1][2]
-
Iodobenzene (C₆H₅I): The dominant fragmentation pathway for iodobenzene is the cleavage of the weak carbon-iodine bond, leading to the formation of a phenyl cation (C₆H₅⁺) at m/z 77 and the loss of an iodine radical (•I).[3][4] The molecular ion peak is also typically strong.
The following table summarizes the expected major fragment ions for this compound and compares them with the observed fragments for thioanisole and iodobenzene.
| Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted m/z for this compound | Observed m/z for Thioanisole [2] | Observed m/z for Iodobenzene [4] |
| [C₇H₇IS]⁺˙ | Molecular Ion (M⁺˙) | 250 | 124 | 204 |
| [C₆H₄IS]⁺ | M⁺˙ - •CH₃ | 235 | 109 | - |
| [C₇H₇S]⁺ | M⁺˙ - •I | 123 | - | - |
| [C₆H₅S]⁺ | [M - •I]⁺ - H₂ | 121 | - | - |
| [C₆H₄S]⁺˙ | [M - •I]⁺ - H - H₂ | 108 | - | - |
| [C₆H₅]⁺ | M⁺˙ - •SCH₃ - I | 77 | 77 (from C₆H₅S⁺) | 77 |
| [C₄H₃]⁺ | Further fragmentation | 51 | 51 | 51 |
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a general experimental protocol for obtaining the mass spectrum of a volatile aromatic sulfur compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
1. Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 1-100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[5]
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer (e.g., 3 minutes).
4. Data Analysis:
-
The acquired data will consist of a total ion chromatogram (TIC) showing the separation of components over time.
-
A mass spectrum can be obtained for each chromatographic peak by averaging the scans across the peak.
-
The fragmentation pattern of the analyte is then interpreted by identifying the molecular ion and the major fragment ions. Library matching (e.g., against the NIST database) can be used to confirm the identity of known compounds.
This guide provides a framework for understanding and predicting the mass spectral fragmentation of this compound. The provided experimental protocol offers a starting point for researchers to obtain high-quality mass spectra for this and related compounds. The comparison with known fragmentation patterns of thioanisole and iodobenzene will aid in the confident identification and structural characterization of novel aromatic sulfur compounds.
References
Reactivity Face-Off: 2-Iodothioanisole vs. 2-Bromothioanisole in Key Organic Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success. For drug development and materials science, thioanisole derivatives serve as pivotal building blocks. This guide presents an objective, data-supported comparison of the reactivity of two common halogenated thioanisoles: 2-iodothioanisole and 2-bromothioanisole. We will explore their performance in cornerstone reactions such as palladium-catalyzed cross-couplings, nucleophilic aromatic substitution, and metal-halogen exchange, providing researchers with the insights needed to make informed decisions for their synthetic strategies.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between this compound and 2-bromothioanisole lies in the strength of their respective carbon-halogen (C-X) bonds. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This distinction has profound implications for reaction kinetics and mechanisms, particularly in transformations where the cleavage of the C-X bond is a rate-determining step.
Caption: Logical relationship between C-X bond strength and reactivity.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. The universally accepted trend for halide reactivity in these transformations is I > Br > Cl, directly correlating to the C-X bond dissociation energies. This trend holds true for Suzuki-Miyaura, Heck, and Sonogashira couplings.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. The rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. Consequently, this compound is significantly more reactive than 2-bromothioanisole, often leading to higher yields under milder conditions.
B. Heck Reaction
In the Heck reaction, which couples aryl halides with alkenes, the initial oxidative addition of the C-X bond to the palladium center is also a critical step. Therefore, this compound is expected to exhibit greater reactivity than its bromo counterpart.
C. Sonogashira Coupling
The Sonogashira coupling joins aryl halides with terminal alkynes. The reactivity trend of I > Br is well-established, allowing for selective couplings in dihalogenated substrates. This compound will generally couple more readily and under milder conditions than 2-bromothioanisole.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
II. Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) is more nuanced. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer complex. The relative reactivity of aryl halides depends on which step is rate-determining.
-
Attack of the Nucleophile (Rate-Determining): A more electronegative halogen (Br vs. I) can increase the electrophilicity of the carbon atom, accelerating the initial nucleophilic attack. In such cases, 2-bromothioanisole may be more reactive.
-
Loss of the Leaving Group (Rate-Determining): If the departure of the halide is the slow step, the weaker C-I bond makes iodide a better leaving group, rendering this compound more reactive.
For many SNAr reactions, the initial attack is the rate-determining step, leading to a reactivity order of F > Cl > Br > I.
III. Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for the preparation of organometallic reagents. The reaction rate is generally governed by the lability of the C-X bond, with the established trend being I > Br > Cl. This makes this compound the preferred substrate for rapid and efficient metal-halogen exchange, especially at low temperatures to prevent side reactions.
Data Presentation: Comparative Reactivity
The following table summarizes the expected reactivity and provides illustrative, representative data for the reactions of this compound and 2-bromothioanisole based on studies of analogous aryl halide systems.
| Reaction Type | Substrate | Relative Reactivity | Typical Catalyst/Reagent | Typical Conditions | Typical Yield (%) |
| Suzuki-Miyaura Coupling | This compound | High | Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O, 80-100°C, 2-12 h | 85-95 |
| 2-Bromothioanisole | Moderate | Pd(dppf)Cl₂ | K₃PO₄, Dioxane, 100°C, 12-24 h | 70-90 | |
| Heck Reaction | This compound | High | Pd(OAc)₂ | Et₃N, DMF, 80-100°C, 1-6 h | 80-95 |
| 2-Bromothioanisole | Moderate | Pd(OAc)₂/PPh₃ | Et₃N, DMF, 100-120°C, 8-24 h | 60-85 | |
| Sonogashira Coupling | This compound | High | PdCl₂(PPh₃)₂/CuI | Et₃N, THF, rt-50°C, 1-4 h | 90-98 |
| 2-Bromothioanisole | Moderate | PdCl₂(PPh₃)₂/CuI | Et₃N, THF, 50-70°C, 6-18 h | 65-85 | |
| Nucleophilic Aromatic Substitution | This compound | Moderate | NaOMe | MeOH, reflux, 12-24 h | Varies |
| 2-Bromothioanisole | High (often) | NaOMe | MeOH, reflux, 6-12 h | Varies | |
| Metal-Halogen Exchange | This compound | High | n-BuLi | THF, -78°C, <1 h | >90 (in situ) |
| 2-Bromothioanisole | Moderate | n-BuLi | THF, -78°C, 1-3 h | >90 (in situ) |
Experimental Protocols
General Workflow for Reactivity Comparison
Caption: A typical workflow for comparing halide reactivity.
Representative Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (this compound or 2-bromothioanisole, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Representative Protocol for Metal-Halogen Exchange
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere (e.g., Argon), add a solution of the aryl halide (this compound or 2-bromothioanisole, 1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise, maintaining the internal temperature below -70°C.
-
Stirring: Stir the reaction mixture at -78°C for the appropriate time (e.g., 30 minutes for the iodide, 1.5 hours for the bromide).
-
Quenching: Quench the resulting organolithium species by the slow addition of a desired electrophile (e.g., benzaldehyde, 1.2 mmol).
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Conclusion
The choice between this compound and 2-bromothioanisole as a synthetic precursor is highly dependent on the specific chemical transformation being targeted. For palladium-catalyzed cross-coupling reactions and metal-halogen exchange, this compound is the unequivocally more reactive substrate, offering the advantages of milder reaction conditions, shorter reaction times, and often higher yields. Conversely, in the case of nucleophilic aromatic substitution, 2-bromothioanisole may exhibit enhanced reactivity, particularly when the initial nucleophilic attack is the rate-determining step. By understanding these fundamental reactivity principles, researchers can strategically select the optimal starting material to streamline their synthetic efforts and achieve their desired outcomes with greater efficiency.
Suzuki Coupling: A Comparative Analysis of 2-Iodothioanisole and 2-Chlorothioanisole Reactivity
A detailed comparison of the Suzuki-Miyaura coupling reaction for 2-iodothioanisole and 2-chlorothioanisole reveals significant differences in reactivity and resulting product yields. This guide provides an objective analysis supported by established principles of palladium-catalyzed cross-coupling reactions, offering valuable insights for researchers in organic synthesis and drug development.
The widely accepted trend in the reactivity of aryl halides in Suzuki-Miyaura coupling reactions is I > Br > Cl. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst, which is the rate-determining step in the catalytic cycle for less reactive halides. Consequently, this compound is expected to exhibit significantly higher reactivity and afford higher product yields under milder conditions compared to its chloro-analogue.
Experimental Performance Comparison
To illustrate the expected disparity in performance, the following table summarizes hypothetical yet representative experimental data for the Suzuki-Miyaura coupling of 2-halothioanisoles with phenylboronic acid. This data is based on typical yields observed for analogous aryl iodide and aryl chloride substrates under optimized conditions for each.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | >90% |
| 2 | 2-Chlorothioanisole | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75-85% |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 2-chlorothioanisole with phenylboronic acid. These protocols are based on standard procedures for their respective classes of aryl halides.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed toluene and water are added to the flask via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 4 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 2-(phenylthio)anisole.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chlorothioanisole
Materials:
-
2-Chlorothioanisole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chlorothioanisole, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Anhydrous and degassed 1,4-dioxane is added via syringe.
-
The reaction mixture is heated to 110 °C in an oil bath and stirred for 18 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite®.
-
The filtrate is washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-(phenylthio)anisole.
Logical Workflow of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Researcher's Guide to the Kinetics of Oxidative Addition: The Case of 2-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of aryl halides to transition metal complexes is a fundamental step in a multitude of catalytic cross-coupling reactions, which are workhorses in modern synthetic chemistry and drug development. Understanding the kinetics of this process is paramount for reaction optimization, catalyst design, and mechanistic elucidation. This guide provides a comparative analysis of the kinetic studies of oxidative addition, with a specific focus on what can be expected for 2-iodothioanisole and how it compares to other aryl halides. While specific kinetic data for this compound is not extensively published, we can infer its behavior based on well-established principles and provide detailed protocols for its experimental investigation.
Comparing Reactivities: this compound vs. Other Aryl Halides
The rate of oxidative addition is highly sensitive to the nature of the aryl halide, the metal center, and the supporting ligands. For palladium(0) complexes, a common catalyst precursor, the general reactivity trend for the halide is I > Br > Cl > F.[1][2] This trend is attributed to the decreasing C-X bond strength down the group. Therefore, this compound is expected to be significantly more reactive than its bromo or chloro counterparts.
The substituents on the aromatic ring also play a crucial role. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups have a retarding effect.[3] The thioanisole moiety (-SMe) in this compound presents an interesting case due to its dual electronic nature: it is weakly electron-donating through resonance and inductively withdrawing. Its placement at the ortho position also introduces steric hindrance, which is known to slow down the rate of oxidative addition compared to para-substituted analogs.[3]
Table 1: Comparison of Expected Relative Rates of Oxidative Addition for Various Aryl Halides with a Pd(0) Complex
| Aryl Halide | Substituent Effects | Expected Relative Rate | Rationale |
| Iodobenzene | Reference | High | Strong C-I bond polarity and relatively low bond energy. |
| This compound | ortho-SMe: Weakly electron-donating (resonance), inductively withdrawing, sterically hindering. | Moderate to High | The accelerating effect of the iodine is likely tempered by the steric bulk and complex electronic nature of the ortho-thioether group. |
| 4-Iodoanisole | para-OMe: Electron-donating | Moderate | The electron-donating nature of the methoxy group is expected to slow the reaction compared to iodobenzene. |
| 4-Iodonitrobenzene | para-NO2: Strongly electron-withdrawing | Very High | The strong electron-withdrawing nitro group significantly accelerates the oxidative addition. |
| 2-Bromothioanisole | ortho-SMe, Bromo leaving group | Low to Moderate | The stronger C-Br bond compared to C-I will significantly decrease the reaction rate. |
| Phenyl Triflates | Triflate leaving group | Moderate | Generally less reactive than aryl iodides but more reactive than aryl bromides.[3] |
Mechanistic Pathways of Oxidative Addition
The oxidative addition of aryl halides to Pd(0) can proceed through several mechanistic pathways, primarily the concerted three-centered mechanism and a nucleophilic displacement (SNAr-type) mechanism.[4][5] The operative mechanism is influenced by the aryl halide, the ligands on the palladium, and the solvent.
For electron-rich aryl halides like this compound, a concerted mechanism is generally expected. In this pathway, the palladium(0) center coordinates to the C-I bond, leading to a three-membered transition state before the final oxidative addition product is formed.
Caption: The concerted mechanism for oxidative addition.
In some cases, particularly with electron-deficient arenes or specific ligand sets, a stepwise SNAr-type mechanism may be favored.
Experimental Protocol for Kinetic Studies
To quantitatively assess the kinetics of the oxidative addition of this compound to a palladium(0) complex, the following experimental protocol can be employed. This protocol is based on common techniques used in the literature for similar studies.[3][6][7]
Objective: To determine the rate law and activation parameters for the oxidative addition of this compound to a Pd(0) phosphine complex.
Materials:
-
Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0))
-
Triphenylphosphine (PPh₃) or other desired phosphine ligand
-
This compound
-
Anhydrous, degassed solvent (e.g., THF, Toluene, or DMF)
-
Internal standard for NMR studies (e.g., hexamethylbenzene)
-
Inert gas (Nitrogen or Argon)
Instrumentation:
-
Schlenk line or glovebox for anaerobic manipulations
-
NMR spectrometer
-
UV-Vis spectrophotometer (optional, if species have distinct absorbances)
-
Thermostatted reaction block or oil bath
Procedure:
-
Preparation of the Pd(0) complex: In a glovebox or under an inert atmosphere, prepare a stock solution of the active Pd(0)L₂ complex. This is typically generated in situ by reacting Pd(dba)₂ with two equivalents of the phosphine ligand (e.g., PPh₃). The reaction is usually rapid at room temperature.
-
Reaction Setup: In a series of NMR tubes or reaction vials, add a known concentration of the internal standard. Then, add a measured aliquot of the Pd(0)L₂ stock solution.
-
Initiation of the Reaction: Thermostat the reaction vessels to the desired temperature. The reaction is initiated by adding a known concentration of this compound.
-
Monitoring the Reaction: The progress of the reaction can be monitored by ¹H or ³¹P NMR spectroscopy at timed intervals. The disappearance of the starting materials (e.g., PPh₃ coordinated to Pd(0)) and the appearance of the oxidative addition product (Ar-Pd(II)-I(PPh₃)₂) can be integrated relative to the internal standard.
-
Data Analysis:
-
Determination of the Rate Law: The reaction order with respect to the palladium complex and this compound can be determined by varying their initial concentrations and observing the effect on the initial reaction rate.
-
Calculation of the Rate Constant: Once the rate law is established, the rate constant (k) can be calculated from the integrated rate law that best fits the experimental data (e.g., pseudo-first-order or second-order).
-
Determination of Activation Parameters: The experiment should be repeated at several different temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡) from an Arrhenius or Eyring plot.
-
Caption: A typical workflow for kinetic analysis.
Conclusion
While direct kinetic data for the oxidative addition of this compound is sparse, a comprehensive understanding of its reactivity can be extrapolated from the extensive literature on analogous aryl halides. It is anticipated to be a reactive substrate, though potentially hindered by its ortho-substituent. A systematic kinetic investigation, following the outlined protocol, would provide valuable quantitative data to confirm these predictions and contribute to a deeper understanding of this pivotal reaction in catalysis. This knowledge is essential for the rational design of more efficient and selective cross-coupling methodologies in academic and industrial research.
References
- 1. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unive.it [iris.unive.it]
Unveiling the Potential of 2-Iodothioanisole: A Comparative Guide to Novel Synthesized Compounds
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. This guide provides a comprehensive characterization of new compounds synthesized from the versatile starting material, 2-Iodothioanisole. Through an objective comparison of their performance, supported by experimental data, we illuminate the potential of these derivatives in the landscape of medicinal chemistry.
This guide details the synthesis of novel benzothiophene derivatives from this compound, highlighting their potential as antimicrobial and antioxidant agents. The synthetic strategy, characterization data, and biological evaluation are presented to offer a clear comparison with existing alternatives.
Performance Comparison of Novel this compound Derivatives
The synthesized compounds have been evaluated for their antimicrobial and antioxidant capacities. The results, summarized in the tables below, demonstrate the potential of these novel structures in developing new therapeutic agents.
Antimicrobial Activity
The antimicrobial efficacy of the synthesized benzothiophene derivatives was tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are presented in Table 1.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Benzothiophene Derivatives
| Compound | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) |
| 12E | >128 | 64 | >128 |
| 16 | 32 | >128 | 64 |
| Trolox (Control) | - | - | - |
Data sourced from Lee, C.K.Y., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of the Indian Chemical Society.
Antioxidant Capacity
The antioxidant potential of the compounds was assessed using the Trolox Equivalent Antioxidant Capacity (TEAC) assay. This method measures the antioxidant capacity of a substance relative to the standard, Trolox. The results are summarized in Table 2.
Table 2: Antioxidant Capacity of Novel Benzothiophene Derivatives
| Compound | TEAC Value |
| 12E | 1.1 |
| 16 | 2.5 |
| Trolox (Control) | 1.0 |
Data sourced from Lee, C.K.Y., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of the Indian Chemical Society.
The data reveals that compound 16 exhibits a significantly higher antioxidant capacity than the standard, Trolox, suggesting its potential as a potent antioxidant agent.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
General Synthetic Procedure: Sonogashira Coupling
The synthesis of the novel benzothiophene derivatives was achieved through a palladium-catalyzed Sonogashira coupling reaction.[1]
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
To a stirred mixture of this compound, the terminal alkyne, and triethylamine in THF, the palladium catalyst and CuI were added under an inert argon atmosphere.[1]
-
The resulting mixture was stirred at room temperature for a specified period (e.g., 12 hours).[1]
-
Upon completion, the reaction was quenched with water and extracted with an organic solvent (e.g., dichloromethane).[1]
-
The combined organic phases were dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure.[1]
-
The crude product was purified by column chromatography on silica gel to afford the desired compound.[1]
Spectroscopic Characterization
The structures of the synthesized compounds were confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a spectrometer, and the absorption bands are reported in wavenumbers (cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): HRMS was used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Antioxidant Capacity Assay (TEAC)
The antioxidant capacity was determined using a Trolox Equivalent Antioxidant Capacity (TEAC) assay kit, following the manufacturer's instructions. The absorbance was measured using a microplate reader.
Visualizing the Synthesis and Logic
To further clarify the experimental workflow and the relationships between the key components, the following diagrams are provided.
Caption: Synthetic workflow for novel benzothiophene derivatives.
Caption: Logical flow of compound characterization and evaluation.
This guide provides a foundational understanding of the synthesis and characterization of novel compounds derived from this compound. The presented data underscores the potential of these derivatives, particularly in the realms of antimicrobial and antioxidant applications, offering promising avenues for future drug discovery and development.
References
A Comparative Analysis of Ligands for the Cross-Coupling of 2-Iodothioanisole
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of substituted aryl halides is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 2-Iodothioanisole serves as a valuable building block, and its efficient cross-coupling is highly dependent on the judicious selection of the ancillary ligand for the transition metal catalyst, typically palladium. This guide provides a comparative analysis of common ligand classes for three major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.
While direct, comprehensive comparative data for this compound is limited in the literature, this guide collates and presents performance data from analogous aryl iodide substrates to provide a strong framework for ligand selection and reaction optimization. The primary classes of ligands discussed are phosphines and N-heterocyclic carbenes (NHCs), each offering distinct steric and electronic properties that influence catalytic activity.
Comparative Performance of Ligands
The efficacy of a ligand is intimately tied to the specific reaction type, coupling partners, and desired reaction conditions. The following tables summarize representative data for commonly employed ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of aryl iodides.
Data Presentation
Table 1: Ligand Performance in Suzuki-Miyaura Cross-Coupling of Aryl Iodides
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Iodide + Boronic Acid) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | 12-16 | N-ethyl-2-iodoaniline + Phenylboronic acid | Not specified | [1] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 2-Chlorotoluene + Phenylboronic acid | 98 | |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 2 | Not specified | 98 | |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | Not specified | 95 | |
| IMes | Not specified | Not specified | Not specified | Not specified | Not specified | 4-chlorotoluene + phenylboronic acid | High | [2] |
Note: Data for some ligands are for aryl chlorides, which are generally less reactive than aryl iodides, suggesting high efficacy for this compound.
Table 2: Ligand Performance in Buchwald-Hartwig Amination of Aryl Halides
| Ligand | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [3] |
| RuPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [3] |
| BippyPhos | Various amines | [Pd(cinnamyl)Cl]₂ | Various | Various | Various | Various | High | [4] |
| BINAP | Primary amines | Pd₂(dba)₃ | NaOt-Bu | Toluene | 110 | Not specified | High | [5] |
Note: The data presented is for the amination of bromobenzene, a less reactive aryl halide than this compound, indicating these ligands are strong candidates.
Table 3: Ligand Performance in Sonogashira Coupling of Aryl Iodides
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Coupling Partner | Yield (%) | Reference |
| PPh₃ | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 50-70 | Terminal Alkyne | Not specified | [6] |
| P(t-Bu)₃ | Pd(PhCN)₂Cl₂ | Cs₂CO₃ | Not specified | RT | Not specified | High | [7] |
| None (heterogeneous) | Pd on alumina / Cu₂O | None | THF-DMA | 80 | Phenylacetylene | 60 | [8] |
| ADHP | Pd complex | Not specified | Aqueous | Not specified | HPG-containing peptide | up to 93 | [9] |
Note: The Sonogashira reaction can often be performed under milder conditions, and the choice of ligand can influence the need for a copper co-catalyst.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the three major cross-coupling reactions, which should be optimized for the specific substrate, this compound.
1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a representative procedure for aryl iodides.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1 mixture)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. General Protocol for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl halides.[3][5]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
-
Procedure:
-
In an inert atmosphere glovebox, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add the this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for the specified time (monitor by GC-MS or LC-MS).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by flash column chromatography.
-
3. General Protocol for Sonogashira Coupling
This protocol outlines a standard procedure for the coupling of an aryl iodide with a terminal alkyne.[6]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%) (for copper-co-catalyzed reactions)
-
Base (e.g., Triethylamine (TEA), 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide (if applicable).
-
Add this compound and the anhydrous solvent, followed by the base.
-
Add the terminal alkyne dropwise while stirring.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 70 °C) and monitor the reaction progress.
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Mandatory Visualization
To better understand the underlying processes, the following diagrams illustrate a general catalytic cycle for cross-coupling, a typical experimental workflow, and a logical decision-making process for ligand selection.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A decision-making flowchart for ligand selection in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Iodothioanisole: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic fields of pharmaceutical development and chemical research, the safe handling and disposal of specialized reagents like 2-Iodothioanisole are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Safety and Hazard Profile of this compound
| Hazard Information | Description | Source |
| Chemical Formula | C₇H₇IS | ChemicalBook |
| Molecular Weight | 250.1 g/mol | ChemicalBook |
| Appearance | Not specified, handle with care | - |
| Skin Irritation | Causes skin irritation | [1] |
| Eye Irritation | Causes serious eye irritation | [1] |
| Respiratory Irritation | May cause respiratory irritation | [1] |
| Occupational Exposure Limits | No data available | [1] |
Given the lack of specific permissible exposure limits (PELs) or threshold limit values (TLVs), it is imperative to handle this compound with a high degree of caution, utilizing appropriate personal protective equipment (PPE) at all times.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, as with many specialized and potentially hazardous chemicals, is to engage a licensed and reputable chemical waste disposal company.[2][3] These companies are equipped to handle, transport, and dispose of hazardous materials in compliance with all federal, state, and local regulations.
Experimental Protocol: Neutralization of Iodine-Containing Waste Solutions
For liquid waste streams containing this compound, a pre-treatment step to neutralize the iodine component may be considered, where appropriate and safe to do so, before collection by a waste disposal service. A common method for this is the use of a sodium thiosulfate solution.[4]
Objective: To reduce the hazardous nature of iodine-containing waste by converting elemental iodine to the less hazardous iodide form.
Materials:
-
Waste solution containing this compound
-
10% Sodium thiosulfate solution
-
pH indicator strips
-
Appropriate personal protective equipment (chemical-resistant gloves, safety goggles, lab coat)
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Preparation: Conduct this procedure in a well-ventilated fume hood. Ensure all necessary PPE is worn.
-
Neutralization: While stirring the waste solution, slowly add the 10% sodium thiosulfate solution. The characteristic color of the iodine will begin to fade.
-
Endpoint Determination: Continue the dropwise addition of the sodium thiosulfate solution until the waste solution becomes colorless.[4] This indicates that the elemental iodine has been neutralized.
-
pH Verification: Use a pH indicator strip to check the pH of the neutralized solution. The ideal pH should be between 6 and 8.[4] Adjust as necessary with a mild acid or base.
-
Final Storage: Transfer the neutralized solution to a clearly labeled, sealed, and appropriate waste container.
Important Note: This neutralization procedure is for the iodine component. The resulting solution must still be treated as hazardous waste and disposed of through a licensed contractor, as it contains other chemical components.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Logistics for Handling 2-Iodothioanisole
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 2-Iodothioanisole, including operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: (2-iodophenyl)(methyl)sulfane
-
CAS Number: 33775-94-9
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential hazards. While specific toxicity data is limited, the available Safety Data Sheets (SDS) for similar compounds and general chemical safety principles dictate a cautious approach. Potential hazards include irritation to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield in combination with safety glasses.[1] | Protects against potential splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][2] The specific glove material should be chosen based on the breakthrough time for this chemical class. | Prevents skin contact and absorption. |
| Body Protection | A lab coat or an impervious gown.[2][3] For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls are recommended.[4] | Protects against skin contact from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of vapors or aerosols. |
| Foot Protection | Closed-toe shoes. For handling larger quantities, safety-toed shoes are recommended.[6] | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, and for all procedures involving the transfer or manipulation of this compound, use a certified chemical fume hood.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5][7]
-
Before starting, review the Safety Data Sheet (SDS) for this compound.
-
Assemble all necessary equipment and reagents before bringing the chemical into the work area.
2. Handling Procedures:
-
Don the appropriate PPE as outlined in Table 1 before handling the chemical.
-
When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe to avoid mouth pipetting.
-
Avoid direct contact with skin and eyes.[8]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[5][8]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Spill and Emergency Procedures
1. Small Spills:
-
For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Place the contaminated material into a suitable, labeled container for disposal.[5]
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Ensure adequate ventilation during cleanup.
2. Large Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity and contact the appropriate emergency response team for your facility.
-
Do not attempt to clean up a large spill without proper training and equipment.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[8][9]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste materials, including unused chemicals, contaminated absorbents, and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Disposal:
-
Dispose of the hazardous waste through a licensed and approved hazardous waste disposal company.[8][9]
-
Follow all local, state, and federal regulations regarding the disposal of chemical waste.
Quantitative Data Summary
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇IS |
| Molecular Weight | 250.1 g/mol |
| Appearance | Information not readily available |
| Odor | Likely has a strong, unpleasant odor (stench).[7][10] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. corporate.dow.com [corporate.dow.com]
- 2. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. fishersci.com [fishersci.com]
- 6. iogp.org [iogp.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
